2,5-Difluorophenylacetyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,5-difluorophenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-8(12)4-5-3-6(10)1-2-7(5)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGHDMOEOHWRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2,5-Difluorophenylacetyl Chloride: Properties, Stability, and Handling
Introduction
2,5-Difluorophenylacetyl chloride is a crucial reagent in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries. Its structure, which features a reactive acyl chloride group and a difluorinated phenyl ring, makes it an excellent intermediate for introducing the 2,5-difluorophenylacetyl moiety into complex molecules. The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, bioavailability, and binding affinity by altering lipophilicity and electronic characteristics.[1][2] This guide provides an in-depth analysis of the chemical properties, stability, and handling protocols for this compound, designed for researchers and development professionals who utilize this versatile building block.
Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 157033-23-3 | [1] |
| Molecular Formula | C₈H₅ClF₂O | [1][3] |
| Molecular Weight | 190.57 g/mol | [1][3] |
| Appearance | Not specified, typically a liquid or low-melting solid | - |
| Storage Temperature | 2-8°C, under dry conditions | [1] |
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. The attached chlorine and oxygen atoms are highly electronegative, withdrawing electron density and rendering the carbon susceptible to attack by nucleophiles.[4][5] This reactivity makes it a potent acylating agent.[1][2]
The compound readily participates in nucleophilic acyl substitution reactions. This is a two-step addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is expelled as a leaving group.[4][5][6][7]
Common reactions include:
-
Amidation: Reacts rapidly with primary and secondary amines to form corresponding amides.[2][6]
-
Esterification: Reacts with alcohols to yield esters, often in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.[2][6]
-
Hydrolysis: Reacts vigorously with water to form the parent 2,5-difluorophenylacetic acid. This underscores the critical need for anhydrous handling conditions.[4][6]
The fluorine atoms on the phenyl ring primarily exert their influence through inductive effects, which can subtly modulate the reactivity of the acyl chloride group. While often used to block metabolic pathways, fluorine's electron-withdrawing nature can also increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards biological nucleophiles.[2]
Caption: General reaction scheme for this compound.
Stability, Storage, and Handling
Stability: this compound is highly sensitive to moisture. Contact with water or humid air will lead to rapid hydrolysis, forming 2,5-difluorophenylacetic acid and corrosive hydrogen chloride gas.[6][8] The compound is generally stable under recommended storage conditions, but thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride.[8]
Storage: For optimal shelf-life and to maintain purity, this compound must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is refrigerated (2-8°C) in a dry, well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[8]
Handling: Due to its corrosive and reactive nature, strict safety protocols must be followed.
-
Always handle this reagent in a well-ventilated chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Avoid breathing vapors or dust.[9]
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[8][9]
-
Keep away from water and sources of moisture to prevent violent reactions and degradation.[4]
Application Profile: Synthesis of a Secondary Amide
The utility of this compound is best demonstrated through a representative experimental protocol. The following procedure details a standard amidation reaction.
Objective: To synthesize N-benzyl-2-(2,5-difluorophenyl)acetamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: This is a highly exothermic reaction, and cooling helps to control the reaction rate and prevent side product formation.
-
Reagent Addition: Dissolve this compound (1.1 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirring amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (benzylamine) is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Rationale: The acid wash removes excess amine and triethylamine, while the bicarbonate wash removes any unreacted acyl chloride and the HCl byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-benzyl-2-(2,5-difluorophenyl)acetamide.
Caption: Workflow for a typical amidation reaction.
Conclusion
This compound is a highly reactive and valuable synthetic intermediate. Its utility stems from its ability to efficiently introduce a difluorinated phenylacetyl group, a moiety known to confer desirable pharmacokinetic properties in drug candidates.[1] However, its high reactivity necessitates careful handling and storage under strictly anhydrous conditions to ensure both safety and reagent integrity. The protocols and data presented in this guide offer a framework for the successful and safe application of this important chemical building block in research and development.
References
-
MySkinRecipes. This compound. [Link]
-
Modern Chemistry. Key Applications of Difluorophenacyl Chloride in Modern Chemistry. [Link]
-
Loba Chemie. PHENYLACETYL CHLORIDE Safety Data Sheet. [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Wikipedia. Fluoroacetyl chloride. [Link]
-
ChemistryStudent. Acyl Chlorides (A-Level). [Link]
-
Chemistry LibreTexts. Addition & Elimination Reactions in Acyl Chlorides. [Link]
Sources
- 1. 2, 5-Difluorophenylacetyl chloride [myskinrecipes.com]
- 2. This compound | 157033-23-3 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2,5-Difluorophenylacetyl Chloride: Synthesis, Reactions, and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Among the vast arsenal of fluorinated building blocks available to synthetic chemists, 2,5-Difluorophenylacetyl chloride has emerged as a valuable and versatile intermediate. This guide provides an in-depth technical overview of this compound, covering its fundamental properties, synthesis, key reactions, and applications, with a particular focus on its role in the synthesis of active pharmaceutical ingredients (APIs).
Core Identifiers and Physicochemical Properties
A precise understanding of a chemical's identifiers and properties is paramount for its effective and safe use in a research and development setting.
| Identifier | Value | Source |
| CAS Number | 157033-23-3 | [3] |
| Molecular Formula | C₈H₅ClF₂O | [3] |
| Molecular Weight | 190.57 g/mol | [3] |
| IUPAC Name | 2-(2,5-difluorophenyl)acetyl chloride | N/A |
| MDL Number | MFCD03424719 | [3] |
| Appearance | Not specified, likely a liquid | N/A |
| Storage | 2-8°C, dry | [3] |
Synthesis of this compound: A Standard Transformation
The synthesis of this compound is typically achieved through the conversion of its corresponding carboxylic acid, 2,5-difluorophenylacetic acid. This transformation is a standard and well-established procedure in organic synthesis, generally involving the use of a chlorinating agent.
The primary precursor, 2,5-difluorophenylacetic acid, is a valuable intermediate in its own right, used in the development of fluorinated drug candidates to enhance metabolic stability and bioavailability.[2] It has been utilized in the synthesis of compounds for central nervous system disorders and anti-inflammatory agents.[2]
The conversion to the acyl chloride is an exothermic reaction that proceeds via nucleophilic acyl substitution. The choice of chlorinating agent can influence the reaction conditions and work-up procedure.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from 2,5-Difluorophenylacetic Acid
Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,5-Difluorophenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser with a drying tube or nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend or dissolve 2,5-difluorophenylacetic acid (1 equivalent) in anhydrous DCM.
-
Addition of Chlorinating Agent: Slowly add the chlorinating agent (typically 1.1 to 1.5 equivalents) to the stirring solution at room temperature. The addition of oxalyl chloride may require catalytic amounts of dimethylformamide (DMF).
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux until the evolution of gaseous byproducts (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride) ceases. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Work-up: Once the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure, a process that should be done with care to avoid loss of the product. The crude this compound is often used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.
Key Reactions and Applications in Pharmaceutical Synthesis
As a reactive acylating agent, this compound is a key building block for introducing the 2,5-difluorophenylacetyl moiety into a variety of molecular scaffolds. This is particularly valuable in the synthesis of fluorinated active pharmaceutical ingredients (APIs), where this specific structural motif can enhance metabolic stability and bioavailability.[3] Its applications are prominent in the development of anti-inflammatory, antiviral, and central nervous system agents.[3]
Amide Bond Formation
The reaction of this compound with primary or secondary amines is a facile and efficient method for the synthesis of amides. This reaction is fundamental in the construction of many drug molecules. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: General workflow for amide synthesis.
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Reaction Setup: Dissolve the amine (1 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Addition of Acyl Chloride: Cool the solution in an ice bath (0°C). Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for a period of time (typically 1-12 hours) until completion, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[4] This reaction, when employing this compound, can be used to synthesize ketones containing the 2,5-difluorophenylacetyl moiety. A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion.
Caption: Friedel-Crafts acylation workflow.
Caution: Friedel-Crafts reactions are often exothermic and should be performed with careful temperature control. Aluminum chloride is highly hygroscopic and reacts violently with water.
Materials:
-
This compound
-
Aromatic substrate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous inert solvent (e.g., carbon disulfide, nitrobenzene, or dichloromethane for reactive aromatics)
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
Procedure:
-
Reaction Setup: In a dry three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in the anhydrous solvent.
-
Formation of the Acylium Ion: Cool the suspension in an ice bath. Slowly add this compound (1 equivalent) to the stirring suspension.
-
Addition of Aromatic Substrate: Once the acylium ion complex has formed, slowly add the aromatic substrate (1 equivalent) via a dropping funnel, maintaining a low temperature.
-
Reaction: After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux for a period of time to ensure completion.
-
Work-up: The reaction is carefully quenched by pouring the mixture onto crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The organic layer is separated, and the aqueous layer is typically extracted with an organic solvent. The combined organic layers are washed with water, a dilute base solution (e.g., NaHCO₃), and brine, then dried over an anhydrous drying agent.
-
Purification: After removal of the solvent, the resulting ketone can be purified by distillation or chromatography.
Safety and Handling
Disclaimer: This information is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for this compound before handling.
Acyl chlorides as a class of compounds are corrosive and lachrymatory. They react with water, including moisture in the air and on skin, to produce hydrochloric acid.
-
Hazard Statements (General for Acyl Chlorides):
-
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield may also be appropriate.[5]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Handle under an inert atmosphere to prevent reaction with moisture.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from water, alcohols, bases, and oxidizing agents. Keep the container tightly sealed.[6]
-
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
Conclusion
This compound is a valuable and reactive intermediate for organic synthesis, particularly in the realm of drug discovery and development. Its utility stems from the advantageous properties imparted by the difluorophenyl moiety, which can significantly enhance the pharmacokinetic profile of a drug candidate. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective application in the laboratory. The protocols outlined in this guide provide a foundation for researchers to utilize this important building block in the synthesis of novel and improved therapeutic agents.
References
-
MySkinRecipes. (n.d.). 2,5-Difluorophenylacetic acid. Retrieved February 15, 2026, from [Link]
-
Nanjing Winsome Chemical Limited. (n.d.). 2,5-Difluorophenylacetic acid. Retrieved February 15, 2026, from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved February 15, 2026, from [Link]
-
MySkinRecipes. (n.d.). 2, 5-Difluorophenylacetyl chloride. Retrieved February 15, 2026, from [Link]
-
Kuethe, J. T., & Beutner, G. L. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES: [2-(4-FLUOROPHENYL)-1H-INDOL-4-YL]-1-PYRROLIDINYLMETHANONE. Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 15, 2026, from [Link]
Sources
- 1. 2,5-Difluorophenylacetic acid [nastchem.com]
- 2. 2,5-Difluorophenylacetic acid [myskinrecipes.com]
- 3. 2, 5-Difluorophenylacetyl chloride [myskinrecipes.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
Thermodynamic Properties of Fluorinated Phenylacetyl Chlorides: A Technical Characterization Guide
Executive Summary
Fluorinated phenylacetyl chlorides (F-PACs) are critical electrophilic intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and fluorinated building blocks. While the introduction of fluorine enhances metabolic stability and lipophilicity in the final API, it significantly alters the thermodynamic profile of the intermediate compared to the non-fluorinated parent.
This guide provides a rigorous technical framework for characterizing the thermodynamic properties of F-PACs, specifically focusing on 4-fluorophenylacetyl chloride (CAS 459-04-1) as a reference standard. It addresses the scarcity of literature data by establishing self-validating experimental protocols for density, viscosity, vapor pressure, and thermal stability—parameters essential for safe reactor design and distillation modeling.
Molecular Architecture & Physicochemical Significance[1][2]
The substitution of hydrogen with fluorine on the phenyl ring induces specific thermodynamic shifts due to the high electronegativity of fluorine and the C-F bond strength.
-
Dipole Moment & Boiling Point: The C-F bond increases the molecular dipole moment, typically elevating the boiling point relative to the non-fluorinated analog, though the effect is mitigated by fluorine's low polarizability.
-
Hydrolytic Instability: The electron-withdrawing nature of the fluorine (inductive effect, -I) on the aromatic ring can activate the carbonyl carbon of the acyl chloride, potentially increasing susceptibility to hydrolysis. This necessitates strict moisture control during thermodynamic measurement.
Table 1: Reference Physicochemical Data (4-Fluorophenylacetyl Chloride)
| Parameter | Value | Condition | Reliability |
| Molecular Weight | 172.58 g/mol | - | High |
| Physical State | Liquid (supercools) | 25°C | High |
| Boiling Point | ~60°C | 8 mmHg (1.07 kPa) | Medium [1] |
| Predicted Normal BP | 225–231°C | 760 mmHg | Low (Est.) [2] |
| Density ( | 1.259 g/mL | 25°C | High [1] |
| Refractive Index ( | 1.512 | 20°C | High [3] |
| Flash Point | 93°C – 107°C | Closed Cup | Medium [2] |
Critical Thermodynamic Parameters & Modeling
For process engineering (e.g., sizing relief valves, designing distillation columns), single-point data is insufficient. We must model properties as a function of temperature.
Vapor Pressure ( )
Vapor pressure is the most critical parameter for distillation. Due to the thermal instability of acyl chlorides at high temperatures, full boiling point curves are rarely measured experimentally. Instead, we utilize the Antoine Equation derived from reduced pressure data.
Antoine Equation Form:
-
Protocol: Measure boiling points at 3 distinct reduced pressures (e.g., 5, 10, 20 mmHg) using a dynamic ebulliometer to avoid thermal decomposition.
-
Application: For 4-fluorophenylacetyl chloride, the known point (60°C @ 8 mmHg) suggests a steep vapor pressure curve. Extrapolation to atmospheric pressure must be done cautiously to avoid predicting temperatures where autocatalytic decomposition occurs.
Density & Viscosity
Density (
-
Density Trend: Follows a linear decrease:
. -
Viscosity Trend: Follows the Arrhenius or Vogel-Fulcher-Tammann (VFT) equation. Fluorination typically increases viscosity slightly due to increased molecular weight and rigidity, despite the low polarizability of fluorine.
Experimental Protocols (Self-Validating Systems)
To ensure data integrity (Trustworthiness), the following protocols include internal validation steps.
Protocol A: High-Precision Density & Viscosity Measurement
Instrument: Oscillating U-tube density meter coupled with a rolling-ball viscometer (e.g., Anton Paar SVM 3001).
-
Sample Preparation:
-
Drying: Treat F-PAC sample with activated 4Å molecular sieves for 4 hours. Reason: Hydrolysis produces HCl and phenylacetic acid, which skew density results.
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove sieve dust.
-
-
Calibration Verification:
-
Run a check with degassed ultra-pure water and n-dodecane at 20°C.
-
Pass Criteria: Density deviation
g/cm³.[1]
-
-
Measurement Loop:
-
Inject sample avoiding bubbles.
-
Perform temperature scan: 20°C
60°C in 10°C steps. -
Self-Validation: Re-measure 20°C point at the end. If drift
g/cm³, degradation (hydrolysis) occurred during the scan. Discard data.
-
Protocol B: Thermal Stability Screening (DSC)
Instrument: Differential Scanning Calorimetry (DSC) with gold-plated high-pressure crucibles.
-
Crucible Selection: Use Gold or Hastelloy. Reason: Acyl chlorides corrode standard aluminum pans, leading to catalytic decomposition artifacts.
-
Procedure:
-
Sample mass: 2–4 mg.
-
Ramp: 5°C/min from 25°C to 300°C.
-
Atmosphere: Nitrogen (50 mL/min).
-
-
Interpretation:
-
Look for the Onset of Decomposition (
) . For phenylacetyl chlorides, this is often driven by ketene formation or decarbonylation. -
Safety Rule: Process temperature must never exceed
.
-
Visualization of Characterization Workflow
The following diagram illustrates the logical flow for characterizing a new batch of fluorinated intermediate, ensuring safety and data quality before scale-up.
Figure 1: Sequential workflow for thermodynamic characterization. Note that Thermal Stability (DSC) precedes heating liquids for physical property measurements to prevent equipment damage or runaway reactions.
Process Safety: Handling & Decomposition
Fluorinated phenylacetyl chlorides present specific hazards that must be managed via thermodynamic understanding.
Hydrolysis & HCl Evolution
The reaction with water is highly exothermic:
-
Thermodynamic Consequence: In a closed vessel, the rapid generation of HCl gas creates immediate over-pressure.
-
Mitigation: All storage vessels must be equipped with a nitrogen blanket and a scrubber vent.
Thermal Decomposition
At elevated temperatures (typically
-
4-Fluorophenylacetyl chloride is generally stable up to its boiling point at reduced pressure, but prolonged heating at atmospheric boiling point (~225°C) is unsafe.
Figure 2: Failure mode logic for storage and handling. Moisture ingress is the most common cause of containment failure.
References
-
ChemicalBook. (2025).[2] 4-Fluorophenylacetyl chloride Properties and Safety Data. Retrieved from
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: 4-Fluorophenylacetyl chloride (DTXSID30395835).[3] Retrieved from
-
Chem-Impex. (2025). Product Specification: 4-Fluorophenylacetyl chloride. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). Thermophysical Properties of Acyl Chlorides. (General methodology reference). Retrieved from
-
Lacher, J. R., et al. (1956). Reaction calorimetry.[4] The hydrogenation of organic fluorides and chlorides. Transactions of the Faraday Society. (Foundational thermodynamic data).
Sources
Technical Guide: Decomposition Pathways & Stability Profile of 2,5-Difluorophenylacetyl Chloride
Executive Summary: The Stability Paradox
2,5-Difluorophenylacetyl chloride (CAS: 112887-77-1) serves as a critical electrophilic building block in the synthesis of fluorinated pharmaceuticals and agrochemicals. However, its utility is counterbalanced by a high susceptibility to two distinct decomposition vectors: hydrolytic degradation (moisture-driven) and thermal decarbonylation (entropy-driven).
While the electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon—desirable for acylation reactions—they simultaneously lower the activation energy for nucleophilic attack by ambient moisture. Furthermore, the benzylic structure predisposes the molecule to alpha-cleavage (loss of CO) under thermal stress. This guide provides a mechanistic breakdown of these pathways and establishes a self-validating protocol for handling this reagent.
Primary Decomposition Vector: Hydrolytic Degradation
The most immediate threat to the integrity of this compound is atmospheric moisture. Unlike alkyl acid chlorides, the presence of the 2,5-difluorophenyl ring creates a "hyper-electrophilic" carbonyl center.
The Mechanism
The decomposition proceeds via a Nucleophilic Acyl Substitution mechanism (
-
Nucleophilic Attack: Water attacks the carbonyl carbon. The inductive effect (-I) of the fluorine atoms (particularly the ortho-fluorine) pulls electron density away from the carbonyl, making it significantly more susceptible to attack than non-fluorinated phenylacetyl chloride.
-
Tetrahedral Intermediate: A transient gem-diol/chloride intermediate forms.
-
Elimination: The chloride ion (
) is a good leaving group and is expelled, reforming the carbonyl double bond. -
Deprotonation: The resulting protonated acid releases
, which combines with to form hydrochloric acid (HCl) gas or solution.
Critical Consequence: The generation of HCl is autocatalytic in bulk storage. The acid can catalyze further degradation or corrode containment vessels, introducing metal ions that catalyze Pathway B (Decarbonylation).
Visualization of Hydrolysis Pathway
The following diagram illustrates the moisture-driven degradation flow.
Figure 1: Hydrolytic decomposition pathway showing the conversion of the acid chloride to the parent acid and HCl upon exposure to moisture.
Secondary Decomposition Vector: Thermal Decarbonylation
A more insidious pathway, often overlooked until distillation or scale-up, is thermal decarbonylation. Phenylacetyl chlorides are structurally prone to losing carbon monoxide (CO) to form benzyl chlorides.
The Mechanism
This pathway is often catalyzed by Lewis acids (trace metal impurities like
-
Ionization: The C-Cl bond heterolyzes to form an acylium ion pair
. -
Alpha-Cleavage: The acylium ion ejects carbon monoxide (CO). The driving force is the entropy gain (gas generation) and the formation of a benzylic carbocation.
-
Recombination: The chloride ion collapses onto the benzylic cation to form 2,5-difluorobenzyl chloride .
Impact of Fluorine: In standard phenylacetyl chloride, the benzyl cation is relatively stable. However, in the 2,5-difluoro derivative, the electron-withdrawing fluorine atoms destabilize the carbocation intermediate. While this raises the activation energy for spontaneous decarbonylation compared to the non-fluorinated parent, the reaction remains a significant risk during high-vacuum distillation if pot temperatures spike.
Visualization of Decarbonylation
Figure 2: Thermal decarbonylation pathway. Note that this reaction is irreversible and generates toxic CO gas.
Analytical Validation & Handling Protocols
To ensure scientific integrity, one must assume the reagent is degrading until proven otherwise. The following protocols provide a self-validating loop for purity assessment.
The "Methanol Quench" Method (Purity Assay)
Direct analysis of acid chlorides on LC/GC is unreliable due to on-column hydrolysis. You must derivatize the sample into a stable methyl ester.
Protocol:
-
Sampling: Under nitrogen flow, withdraw 50
of this compound. -
Quenching: Immediately inject into a vial containing 1.0 mL of anhydrous Methanol (MeOH) and 50
of Pyridine (acid scavenger). -
Reaction:
. -
Analysis: Analyze the resulting Methyl 2,5-difluorophenylacetate via HPLC or GC-MS.
-
Peak A (Target): Methyl ester (indicates active acid chloride).
-
Peak B (Impurity): 2,5-Difluorophenylacetic acid (indicates prior hydrolysis).
-
Peak C (Impurity): 2,5-Difluorobenzyl chloride (indicates thermal decomposition).
-
Storage & Handling Matrix
| Parameter | Specification | Rationale |
| Atmosphere | Dry Nitrogen or Argon | Prevents Pathway A (Hydrolysis). |
| Temperature | 2°C – 8°C | Retards Pathway B (Decarbonylation). Do not freeze if avoidable to prevent seal failure. |
| Container | Teflon-lined borosilicate | Avoids metal contact (Lewis acids) which catalyze decarbonylation. |
| Ventilation | Fume Hood (HCl/CO risk) | Pathway A generates HCl; Pathway B generates CO. |
Handling Workflow Diagram
Figure 3: Operational workflow for safe handling and quality control of the reagent.
References
-
Queen, A. (1967).[1] Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]
-
Tsuji, J., & Ohno, K. (1969). Decarbonylation of acid halides and aldehydes by chlorotris(triphenylphosphine)rhodium. Journal of the American Chemical Society. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation and Decarbonylation Mechanisms. Retrieved February 15, 2026, from [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Difluorophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Core Physicochemical Specifications
Precise, experimentally determined data for the boiling point and density of 2,5-Difluorophenylacetyl chloride (CAS RN: 157033-23-3) are not consistently reported in readily accessible literature. This is not uncommon for specialized chemical intermediates. However, data for the structurally similar compound, 2,5-Difluorobenzoyl chloride (CAS RN: 35730-09-7), provides a valuable point of reference. The primary structural difference is the presence of a methylene (-CH2-) group in the target compound, which is expected to influence its physical properties.
Data Presentation: A Comparative Overview
| Property | This compound | 2,5-Difluorobenzoyl Chloride (Analogue) |
| CAS Number | 157033-23-3 | 35730-09-7 |
| Molecular Formula | C₈H₅ClF₂O | C₇H₃ClF₂O |
| Molecular Weight | 190.57 g/mol | 176.55 g/mol |
| Boiling Point | Data not available | 92-93 °C at 34 mmHg[1] |
| Density | Data not available | 1.425 g/mL at 25 °C[1] |
Expert Insight: The presence of the acetyl group in this compound, as opposed to the benzoyl group in the analogue, will likely result in a higher boiling point and a slightly different density. The increased molecular weight and potential for different intermolecular interactions contribute to these variations. In the absence of direct experimental data, these values for the benzoyl analogue serve as a useful, albeit approximate, guide.
The Significance of Fluorinated Arylacetyl Chlorides
The introduction of fluorine atoms into aromatic systems is a cornerstone of modern drug design. Fluorine's unique properties, including its high electronegativity and small size, can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity. This compound is a reactive intermediate, valued for its ability to introduce the 2,5-difluorophenylacetyl moiety into various molecular scaffolds, a common strategy in the development of novel pharmaceuticals and agrochemicals.
Experimental Determination of Physicochemical Properties
For novel compounds like this compound, the precise determination of boiling point and density is crucial for process development, purification, and quality control. The following sections provide detailed, field-proven methodologies for these measurements.
Boiling Point Determination Under Reduced Pressure
Acyl chlorides are often high-boiling liquids that can be susceptible to decomposition at atmospheric pressure. Therefore, distillation under reduced pressure is the preferred method for both purification and boiling point determination.
Experimental Protocol: Micro-Boiling Point Determination
This method is ideal for small sample volumes and provides an accurate boiling point at a specific pressure.
Step-by-Step Methodology:
-
Apparatus Setup: A small test tube containing a few drops of the sample liquid is attached to a thermometer. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The entire assembly is then submerged in a heating bath (e.g., mineral oil in a Thiele tube).[2][3]
-
Heating: The heating bath is gradually heated. As the temperature rises, the air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[2]
-
Reaching the Boiling Point: As the liquid approaches its boiling point, the vapor pressure of the liquid will exceed the ambient pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube.[2][3]
-
Temperature Reading: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[2]
Caption: Workflow for Micro-Boiling Point Determination.
Density Determination Using a Pycnometer
The pycnometer method is a highly accurate technique for determining the density of a liquid by precisely measuring a fixed volume of it.
Experimental Protocol: Density Determination
Step-by-Step Methodology:
-
Calibration of Pycnometer Volume:
-
The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured (m₀).[4]
-
It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the mass is measured again (m₁).
-
The volume of the pycnometer (V) is calculated using the formula: V = (m₁ - m₀) / ρ_water.
-
-
Measurement of Sample Density:
-
The clean, dry pycnometer is filled with the sample liquid (this compound) at the same temperature, and its mass is recorded (m₂).
-
The density of the sample (ρ_sample) is then calculated using the formula: ρ_sample = (m₂ - m₀) / V.[4]
-
Caption: Workflow for Density Determination using a Pycnometer.
Synthesis of this compound: A Representative Protocol
Acyl chlorides are typically synthesized from their corresponding carboxylic acids. The reaction of 2,5-difluorophenylacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride is a standard and effective method.
Experimental Protocol: Synthesis via Thionyl Chloride
Step-by-Step Methodology:
-
Reaction Setup: 2,5-Difluorophenylacetic acid is placed in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts).
-
Reagent Addition: An excess of thionyl chloride is added to the flask. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: The mixture is gently heated to reflux until the evolution of gas ceases, indicating the completion of the reaction.
-
Purification: The excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by vacuum distillation.
Expert Insight: The choice of chlorinating agent can influence the reaction conditions and purification strategy. Oxalyl chloride is often preferred for its milder reaction conditions and the formation of gaseous byproducts that are easily removed.[5]
Safety and Handling Considerations
This compound, like other acyl chlorides, is a corrosive and moisture-sensitive compound. It will react with water, including atmospheric moisture, to produce hydrochloric acid. Therefore, it must be handled in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be thoroughly dried before use.
Conclusion
While the definitive boiling point and density of this compound remain to be conclusively reported in the literature, this guide provides a robust framework for understanding and determining these critical parameters. By leveraging data from close structural analogues and employing the detailed experimental protocols outlined herein, researchers and drug development professionals can confidently work with this important fluorinated intermediate. The principles and methodologies discussed are fundamental to the characterization of novel chemical entities and are essential for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Ottokemi. (n.d.). 2,5-Difluorobenzoyl chloride, 98%. Retrieved from [Link]
-
chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]
-
Scribd. (n.d.). Density Determination by Pycnometer. Retrieved from [Link]
-
Infraspin. (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
Mettler Toledo. (2019, September 6). Measure Density with a Pycnometer [Video]. YouTube. Retrieved from [Link]
-
Measurement Canada. (2017, June 5). Specialized test procedure—Procedure for density determination. Retrieved from [Link]
-
Palacký University Olomouc. (n.d.). 1 density determination by pycnometer. Retrieved from [Link]
-
Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]
-
Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]
-
University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]
-
Brainly.in. (2018, September 4). Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN106431897A - New compounding technology for 2,4,6-trimethyl phenylacetyl chloride.
-
PrepChem.com. (n.d.). Preparation of phenylacetyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2013, November 6). How can I synthesize phenylacetyl chloride using PCl3?. Retrieved from [Link]
-
Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 2,5-Difluorobenzoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Optimized Amide Coupling with 2,5-Difluorophenylacetyl Chloride
Introduction & Scope
2,5-Difluorophenylacetyl chloride (CAS: 157033-23-3) is a critical building block in medicinal chemistry, frequently used to introduce lipophilic, metabolically stable fluorinated benzyl motifs into drug scaffolds. While acid chlorides are standard electrophiles, this specific reagent presents unique reactivity profiles due to the electron-withdrawing nature of the fluorine substituents.
This guide provides two validated protocols for coupling this compound with amines:
-
Method A (Anhydrous): For organic-soluble amines and general library synthesis.
-
Method B (Schotten-Baumann): For amino acids, water-soluble amines, or scale-up scenarios requiring inorganic bases.
Chemical Rationale & Mechanism[1][2][3][4][5][6]
Electronic Effects
The 2,5-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (
-
Advantage: Rapid reaction rates, often complete within 1 hour at
. -
Risk: Heightened susceptibility to hydrolysis. The reagent degrades rapidly if exposed to atmospheric moisture, releasing HCl and the corresponding phenylacetic acid.
The -Proton Acidity (Ketene Risk)
Phenylacetyl chlorides possess acidic
-
Control Strategy: Maintain strictly controlled temperatures (
) and avoid strong bases (e.g., NaH, LDA). Use mild organic bases (TEA, DIPEA) or inorganic carbonates.
Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution.[1][2] The amine nucleophile attacks the carbonyl, forming a tetrahedral intermediate, which collapses to expel the chloride ion.[2][3] The base neutralizes the generated HCl to drive the equilibrium.[3]
Figure 1: Mechanistic flow of base-mediated acid chloride coupling.
Safety & Handling
-
Hazards: Corrosive, Lachrymator. Reacts violently with water.[4]
-
PPE: Chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat. Must be handled in a fume hood.
-
Storage: Store under inert gas (Nitrogen/Argon) at
. If the liquid turns dark brown/black, purify by vacuum distillation before use.
Method A: Standard Anhydrous Coupling
Best for: Drug discovery libraries, organic-soluble amines, and moisture-sensitive substrates.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Amine (SM) | 1.0 | Nucleophile | Dry thoroughly.[4] |
| Acid Chloride | 1.1 -- 1.2 | Electrophile | Slight excess ensures conversion. |
| Base (TEA/DIPEA) | 1.5 -- 2.0 | HCl Scavenger | Use 3.0 equiv if amine is a salt (e.g., HCl salt). |
| DCM or THF | [0.1 -- 0.2 M] | Solvent | Must be anhydrous. |
Step-by-Step Protocol
-
Preparation: Flame-dry a round-bottom flask or reaction vial. Flush with Nitrogen/Argon.
-
Solvation: Dissolve the Amine (1.0 equiv) in anhydrous DCM (Dichloromethane).
-
Base Addition: Add Triethylamine (TEA, 1.5 equiv) .
-
Note: If the amine is an HCl salt, the solution may remain cloudy until the base frees the amine.
-
-
Cooling: Cool the mixture to
using an ice bath.-
Critical: Cooling prevents exotherms that could trigger ketene formation or impurity profiles.
-
-
Addition: Add This compound (1.1 equiv) dropwise (neat or dissolved in minimal DCM).
-
Observation: Fuming may occur; ensure good stirring.
-
-
Reaction: Stir at
for 15 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS (typically complete in 1–2 hours). -
Quench: Add saturated
solution. -
Workup:
-
Extract with DCM (
). -
Wash combined organics with 1M HCl (to remove unreacted amine/base).
-
Wash with Brine, dry over
, and concentrate.
-
Figure 2: Workflow for Method A (Anhydrous).
Method B: Schotten-Baumann Conditions
Best for: Amino acids, scale-up, or amines with poor solubility in pure organic solvents.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Amine | 1.0 | Nucleophile | Dissolved in water or aqueous base. |
| Acid Chloride | 1.2 -- 1.5 | Electrophile | Excess required due to competing hydrolysis. |
| Base (NaOH) | 2.0 -- 3.0 | Acid Neutralizer | 10% or 1M aqueous solution. |
| Solvent | -- | Biphasic | DCM/Water or EtOAc/Water (1:1 ratio). |
Step-by-Step Protocol
-
Aqueous Phase: Dissolve the amine in 1M NaOH (or
solution). Ensure pH is . -
Organic Phase: Dissolve This compound in DCM or EtOAc.
-
Mixing: Add the organic phase to the rapidly stirring aqueous phase at
to RT .-
Expert Tip: Vigorous stirring is essential to maximize the interfacial surface area.
-
-
Reaction: Monitor pH. As HCl is generated, pH will drop. Add additional NaOH dropwise to maintain pH
. -
Completion: Stir for 2–4 hours.
-
Workup: Separate phases. Extract aqueous layer with fresh organic solvent. Combine organics, wash with 1M HCl (if product is acid stable) and brine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents in Method A are anhydrous. In Method B, increase Acid Chloride equivalents to 1.5. |
| Impurity: Dimer | Ketene formation | Keep reaction strictly at |
| Unreacted Amine | HCl Salt formation | Ensure enough base is present (at least 2.0 equiv). If amine is an HCl salt start, use 3.0 equiv base. |
| Color Change | Degradation of Reagent | Distill this compound if it appears black/viscous before use. |
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[5][6] Available at: [Link]
-
Amide Synthesis via Acid Chlorides. Common Organic Chemistry.[6] Available at: [Link]
-
Preparation of Amides from Acyl Chlorides. ChemGuide. Available at: [Link]
Sources
Application Notes & Protocols: Friedel-Crafts Acylation with 2,5-Difluorophenylacetyl Chloride
Introduction: The Strategic Importance of Fluorinated Aryl Ketones
The Friedel-Crafts acylation, a cornerstone reaction in organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a premier method for forming carbon-carbon bonds to an aromatic ring.[1] This electrophilic aromatic substitution reaction typically involves reacting an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst to produce an aryl ketone.[2][3]
These ketones are not merely synthetic endpoints; they are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on the application of 2,5-Difluorophenylacetyl chloride , a reagent of significant interest in modern drug development. The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[4] The 2,5-difluoro substitution pattern, in particular, offers a unique electronic and steric profile, making the resulting ketones valuable precursors for novel therapeutic agents.
This document provides a detailed exploration of the mechanistic underpinnings, critical reaction parameters, and step-by-step protocols for successfully employing this compound in Friedel-Crafts acylation reactions.
Section 1: Mechanism and Controlling Factors
The efficacy of a Friedel-Crafts acylation is contingent on a precise understanding of its mechanism and the interplay of various reaction parameters. The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.[2][5][6][7]
The Reaction Mechanism
The process can be dissected into three primary stages:
-
Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the this compound. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[5][7][8]
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[2][6]
-
Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic ring and the Lewis acid catalyst, and produces HCl as a byproduct.[2][9]
However, the product ketone is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst.[1][10] This complexation deactivates the catalyst, meaning that a stoichiometric amount (or a slight excess) of the Lewis acid is generally required for the reaction to proceed to completion.[1][10] The final product is liberated upon aqueous workup.[1]
Figure 1: Mechanism of Friedel-Crafts Acylation.
Key Experimental Parameters
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most common and potent Lewis acid for this reaction.[5] However, for highly reactive aromatic substrates, milder catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed to minimize side reactions.[1][5] A molar ratio of 1.1 to 1.3 equivalents relative to the acyl chloride is typical.
-
Aromatic Substrate: The reaction is most successful with electron-rich (activated) aromatic rings, such as toluene, anisole, or xylenes. It generally fails with strongly electron-withdrawing (deactivated) groups on the ring (e.g., nitrobenzene), as the ring is not nucleophilic enough to attack the acylium ion.[5][11]
-
Solvent: Anhydrous, non-polar solvents are essential to prevent the decomposition of the Lewis acid catalyst. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and carbon disulfide (CS₂) are common choices. For substrates that are also liquids, they can sometimes be used in excess, acting as both reactant and solvent.
-
Temperature: Strict temperature control is crucial. The initial formation of the acylium ion complex is often exothermic. Reactions are typically started at low temperatures (0 °C) to control the initial rate and then may be allowed to warm to room temperature or heated to drive the reaction to completion.[12][13]
Section 2: Experimental Protocols & Workflow
The following protocols are designed to be robust and reproducible. Adherence to anhydrous conditions is paramount for success. All glassware should be oven or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
General Protocol for Friedel-Crafts Acylation
This procedure provides a template that can be adapted for various electron-rich aromatic and heteroaromatic substrates.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Aromatic substrate (e.g., Toluene)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet connected to a bubbler.
-
Catalyst Suspension: Under a positive flow of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 eq.). Add anhydrous DCM to create a stirrable suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise significantly. A vigorous evolution of HCl gas may be observed.
-
Substrate Addition: After the acyl chloride addition is complete, dissolve the aromatic substrate (1.0-1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-45 minutes while maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture can be stirred at 0 °C or allowed to warm to room temperature. The progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and 1 M HCl. Caution: This is a highly exothermic process.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol or hexanes/ethyl acetate).
Figure 2: Standard Experimental Workflow.
Section 3: Data Presentation & Product Characterization
The conditions outlined below provide a starting point for optimization. Yields are representative and can vary based on substrate reactivity, reagent purity, and reaction scale.
| Substrate (Arene) | Product | Temp. (°C) | Time (h) | Representative Yield (%) |
| Toluene | 1-(p-tolyl)-2-(2,5-difluorophenyl)ethan-1-one | 0 to RT | 2 | 80-90% |
| Anisole | 1-(4-methoxyphenyl)-2-(2,5-difluorophenyl)ethan-1-one | 0 | 1-2 | 85-95% |
| m-Xylene | 1-(2,4-dimethylphenyl)-2-(2,5-difluorophenyl)ethan-1-one | 0 to RT | 3 | 75-85% |
| Thiophene | 1-(thiophen-2-yl)-2-(2,5-difluorophenyl)ethan-1-one | 0 to RT | 4 | 60-70% |
| Note: Yields are illustrative based on typical Friedel-Crafts acylation outcomes and should be confirmed experimentally. |
Product Characterization
Confirmation of the desired 1-aryl-2-(2,5-difluorophenyl)ethanone structure is typically achieved through a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The methylene protons (—CH₂—) adjacent to the carbonyl group typically appear as a singlet around δ 4.0-4.3 ppm. Protons on the newly substituted aromatic ring will show characteristic shifts and coupling patterns. The protons on the difluorophenyl ring will exhibit complex splitting due to coupling with the adjacent fluorine atoms.
-
¹³C NMR Spectroscopy: A characteristic signal for the carbonyl carbon (C=O) will be observed in the range of δ 195-200 ppm. Carbons bonded to fluorine will appear as doublets due to ¹J(C-F) coupling.[14]
-
Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band for the carbonyl (C=O) stretch, typically appearing in the 1680-1700 cm⁻¹ region.[15]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the product. Key fragmentation patterns often include alpha-cleavage, resulting in the formation of the [ArC≡O]⁺ and the [CH₂C₆H₃F₂]⁺ fragments.[15]
Section 4: Safety & Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction or Low Yield | Inactive catalyst (hydrolyzed AlCl₃). | Ensure all reagents, solvents, and glassware are strictly anhydrous. Use a fresh, unopened bottle of AlCl₃. |
| Deactivated aromatic substrate. | The reaction is not suitable for strongly deactivated rings. Consider an alternative synthetic route. | |
| Formation of Dark Tar | Reaction temperature too high. | Maintain strict temperature control, especially during the addition of reagents. Perform the reaction at a lower temperature for a longer duration. |
| Impure reagents. | Use purified reagents and solvents. | |
| Incomplete Reaction | Insufficient catalyst. | Use at least 1.1 equivalents of AlCl₃. The product ketone complexes with the catalyst, rendering it inactive.[1][10] |
| Insufficient reaction time or temperature. | Allow the reaction to stir longer or gently warm the mixture after the initial addition phase. Monitor closely by TLC. |
Safety Precautions:
-
Reagents: this compound is corrosive and a lachrymator. Aluminum chloride is a corrosive solid that reacts violently with water. Handle both in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction: The reaction generates hydrogen chloride (HCl) gas, which is corrosive and toxic. Ensure the reaction apparatus is properly vented into a scrubbing system or a fume hood.
-
Quenching: The quenching of the reaction mixture with water/ice is highly exothermic and will release large amounts of HCl gas. Perform this step slowly, with vigorous stirring, in a large beaker within a fume hood.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]
-
Parham, P., & Piccirilli, J. A. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(10), 2536–2539. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. [Link]
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. [Link]
-
Save My Exams. (2024). Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Explained. (2019). Friedel-Crafts acylation. [Link]
-
Organic Chemistry Tutor. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]
-
University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]
-
LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
The Journal of Organic Chemistry. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. savemyexams.com [savemyexams.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. 傅-克酰基化反应 [sigmaaldrich.cn]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Friedel-Crafts Acylation [www1.udel.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 2,5-Difluorophenylacetyl Chloride Acylations
Welcome to the technical support center for acylations involving 2,5-Difluorophenylacetyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this versatile but sometimes temperamental reagent. Here, we will explore the underlying chemical principles and provide actionable troubleshooting advice to help you optimize your reaction yields and purity.
I. Understanding the Reagent: The Role of Difluorination
The presence of two fluorine atoms on the phenyl ring of this compound significantly influences its reactivity.[1][2] Fluorine is a highly electronegative atom, and its electron-withdrawing effects can impact the electrophilicity of the acyl chloride's carbonyl carbon.[1] This can be a double-edged sword: while it can enhance reactivity in some cases, it can also lead to unexpected side reactions or require specific conditions for optimal performance.[3] Understanding these electronic effects is crucial for troubleshooting your acylation reactions.[3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
Question 1: My Friedel-Crafts acylation of an aromatic compound with this compound is giving a low yield and a complex mixture of products. What's going on?
Answer:
Low yields in Friedel-Crafts acylations with this reagent often stem from a few key factors related to both the substrate and the reaction conditions.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity or Inappropriate Choice of Catalyst: Friedel-Crafts acylations require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride.[4][5] However, the difluorinated phenyl ring can sometimes interact with the catalyst, complicating the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4][6] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Consider Alternative Catalysts: If AlCl₃ is proving problematic, consider other Lewis acids like ferric chloride (FeCl₃), zinc oxide (ZnO), or indium triflate.[7][8] Some solid acid catalysts have also shown promise in Friedel-Crafts reactions.[9]
-
Stoichiometry of the Catalyst: For Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is often required because both the acyl chloride and the resulting ketone product can form complexes with it.[10][11]
-
-
-
Substrate Deactivation: The aromatic substrate you are trying to acylate might be too deactivated (electron-poor) for the reaction to proceed efficiently.[4]
-
Troubleshooting Steps:
-
Evaluate Your Substrate: If your aromatic ring contains strongly electron-withdrawing groups, the Friedel-Crafts acylation may be sluggish or fail altogether.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier for deactivated substrates. Monitor the reaction closely for decomposition.
-
-
-
Side Reactions: The formation of byproducts is a common issue.
-
Troubleshooting Steps:
-
Control the Order of Addition: Slowly adding the this compound to a pre-mixed solution of the aromatic substrate and Lewis acid at a low temperature (e.g., 0 °C) can help control the exothermic reaction and minimize side product formation.[6]
-
Fries Rearrangement: In the case of acylating phenols, O-acylation can be followed by a Lewis acid-catalyzed Fries rearrangement to the C-acylated product, potentially leading to a mixture of isomers.[8] Careful temperature control and choice of catalyst can influence the selectivity.
-
-
Question 2: I'm attempting to acylate a primary/secondary amine with this compound, but the reaction is incomplete and my yield is low.
Answer:
Acylations of amines are generally robust reactions, but low yields with this compound can arise from issues with basicity, stoichiometry, and reaction conditions.
Potential Causes & Solutions:
-
Inadequate Scavenging of HCl: The acylation reaction produces one equivalent of hydrochloric acid (HCl).[12] If not neutralized, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[12][13]
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: Add at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to scavenge the HCl.[14] Pyridine can also be used and may offer a catalytic benefit.[15]
-
Use Excess Amine: If your amine is not particularly valuable, you can use two equivalents: one to act as the nucleophile and the other as the base.[12]
-
-
-
Steric Hindrance: If your amine is sterically hindered, the reaction may be slow.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can help overcome steric hindrance.
-
Add a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the acylation of sterically hindered amines.[15]
-
-
-
Moisture Contamination: this compound is sensitive to moisture and can hydrolyze back to the corresponding carboxylic acid, reducing the amount of active acylating agent.[14]
-
Troubleshooting Steps:
-
Work Under Anhydrous Conditions: As with Friedel-Crafts reactions, ensure your glassware is dry and you are working under an inert atmosphere. Use anhydrous solvents.
-
-
Question 3: My acylation of an alcohol with this compound is sluggish and gives a poor yield.
Answer:
Alcohols are generally less nucleophilic than amines, so their acylation can be more challenging.
Potential Causes & Solutions:
-
Low Nucleophilicity of the Alcohol: Primary alcohols are more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols.[16] Phenols are also common substrates.[8]
-
Troubleshooting Steps:
-
Use a Catalyst: The addition of a catalytic amount of DMAP is often essential for the efficient acylation of alcohols.[17]
-
Employ a Stronger Base: While a tertiary amine is typically used to neutralize the HCl byproduct, for less reactive alcohols, a stronger, non-nucleophilic base might be beneficial.
-
Consider Alternative Acylating Agents: If direct acylation with the acyl chloride is consistently failing, you could consider converting the 2,5-difluorophenylacetic acid to a more reactive species, such as an anhydride.[18]
-
-
-
Inappropriate Solvent: The choice of solvent can influence the reaction rate.
III. Frequently Asked Questions (FAQs)
-
Q1: Is this compound stable for long-term storage?
-
A1: Like most acyl chlorides, it is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[20] Over time, hydrolysis can occur, leading to the formation of 2,5-difluorophenylacetic acid.
-
-
Q2: Can I use an acid anhydride instead of this compound for my acylation?
-
Q3: How does the reactivity of this compound compare to other acyl halides?
IV. Experimental Protocols
General Protocol for the N-Acylation of a Primary Amine
This protocol is a general starting point and may require optimization for your specific substrate.
Materials:
-
This compound
-
Primary amine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
General Protocol for a Catalytic O-Acylation of a Secondary Alcohol
This protocol is a general guideline and will likely require optimization.
Materials:
-
This compound
-
Secondary alcohol
-
Pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq), pyridine (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add this compound (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Workup and purification are similar to the N-acylation protocol.
V. Visualizing Reaction Parameters
The following diagrams illustrate key concepts and workflows for troubleshooting your acylation reactions.
Caption: Troubleshooting workflow for low-yield acylations.
Caption: Simplified mechanism of Friedel-Crafts acylation.
VI. References
-
Qian, M., & Li, M. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(17), 4777-4806. doi:10.1039/C6CS00351F
-
Nandi, P. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. International Journal of Green and Sustainable Chemistry, 1(2), 149-153.
-
Fu, G. C. (2004). Asymmetric Acylation of Alcohols and Amines. Science of Synthesis, 2004/3, 827-844.
-
Hopkinson, A. C., & Gouverneur, V. (2021). Advantages of acyl fluorides compared to acyl chlorides, previous work... Angewandte Chemie International Edition, 60(1), 160-186.
-
Deshpande, A. B., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 3(1), 1-7.
-
Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (2021, April 6). Acylation of Alcohols, Part 1: with Acyl Halides [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Reddit. (2021, June 21). For #2 Acyl Halides reactivity trend. r/chemhelp. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]
-
Unknown. (n.d.). ACETYLATION Acetyl chloride: Acetic acid:. Retrieved from
-
OrgoSolver. (n.d.). Aromatic Reactions: Friedel–Crafts Acylation (RCOCl/(RCO)₂O, AlX₃). Retrieved from [Link]
-
Cossy, J., & de Fàtima, À. (2016). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry, 2016(24), 4145-4155.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
Delobel, C., et al. (2026). Comparative reaction pathways of acyl fluorides and chlorides with amines. Journal of Fluorine Chemistry, 281, 108493.
-
Imad, A., et al. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Molbank, 2023(2), M1629.
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Zhang, Y., et al. (2022). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications, 58(21), 3462-3465.
-
Gonzalez, E. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
-
Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from
-
Kégl, T., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985.
-
Molecular Memory. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
-
Unknown. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from
-
Clark, J. (2023, January 22). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Difluoroacetyl chloride. Retrieved from [Link]
Sources
- 1. This compound | 157033-23-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemijournal.com [chemijournal.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. youtube.com [youtube.com]
- 17. Ester synthesis by acylation [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: 2,5-Difluorophenylacetyl Chloride (CAS: 102929-28-4)
Welcome to the High-Energy Reagent Support Hub. Current Status: Operational | Topic: Exotherm Control & Safe Handling
Core Directive: The Thermodynamics of Control
2,5-Difluorophenylacetyl chloride is an electrophilic acylating agent. Its utility in drug development stems from its ability to introduce the lipophilic 2,5-difluorobenzyl moiety. However, the electron-withdrawing fluorine atoms on the aromatic ring heighten the electrophilicity of the carbonyl carbon, making this reagent more reactive —and thus more prone to violent exotherms—than non-fluorinated analogs like phenylacetyl chloride.
The Golden Rule: Control the rate of reagent availability, not just the temperature.
In a bimolecular reaction (Reagent A + Reagent B
Reaction Protocol: The "Safe-Fail" Amide Coupling
Objective: Synthesize an amide without thermal runaway or hydrolysis. Scale: Applicable to 1g – 100g batches.
Phase A: System Preparation
-
Vessel: 3-neck round bottom flask (RBF) or jacketed reactor.
-
Atmosphere: Nitrogen or Argon sweep (Positive pressure).
-
Cooling: Cryogenic chiller or Ice/Salt bath (Target: -10°C to 0°C).
-
Scrubbing: Outlet gas must pass through a base trap (NaOH solution) to neutralize HCl off-gassing.
Phase B: The Standard Operating Procedure (SOP)
| Step | Action | Technical Rationale |
| 1 | Charge Amine & Base | Dissolve the amine nucleophile (1.0 eq) and tertiary amine base (e.g., TEA or DIPEA, 1.2–1.5 eq) in anhydrous DCM or THF. |
| 2 | Cool Down | Cool the mixture to -5°C . Wait for thermal equilibrium. |
| 3 | Dilute the Acid Chloride | Crucial: Dilute this compound (1.0–1.1 eq) in a separate volume of solvent (1:1 v/v). Never add neat acid chloride to the reaction. |
| 4 | Controlled Addition | Add the acid chloride solution dropwise. Rate Limit: Maintain internal temp < +5°C. |
| 5 | The "Hold" | After addition, stir at 0°C for 30 mins, then allow to warm to Room Temp (20–25°C). |
| 6 | Quench | Cool back to 0°C. Add saturated NaHCO₃ solution slowly. |
Visualization: Exotherm Control Logic
The following logic gate represents the automated or manual decision process required during the addition phase.
Figure 1: Decision logic for controlling exothermic addition. The feedback loop ensures temperature never exceeds the stability threshold.
Troubleshooting & FAQs
Q1: I see "white smoke" immediately upon opening the bottle or starting the addition. Is this normal?
-
Diagnosis: The "smoke" is Hydrochloric Acid (HCl) mist formed when the acid chloride reacts with atmospheric moisture.
-
Root Cause: High humidity or compromised seal.
-
Solution:
-
Handle only in a fume hood or glovebox.
-
If the liquid in the bottle is cloudy, filter it under inert gas; the solid is likely 2,5-difluorophenylacetic acid (hydrolysis product).
-
Critical: Ensure your reaction setup has a proper N₂ sweep to carry HCl to the scrubber.
-
Q2: The reaction mixture solidified halfway through addition. What happened?
-
Diagnosis: Precipitation of the amine hydrochloride salt (e.g., Triethylamine-HCl).
-
Root Cause: The solvent volume is too low (concentration too high), exceeding the solubility product of the salt.
-
Risk: This creates a "slurry" with poor heat transfer. Localized hot spots can form.
-
Solution:
-
Stop addition immediately.
-
Add more anhydrous solvent (DCM is preferred for solubility of organic salts over Hexanes/Ether).
-
Resume only when stirring is efficient.
-
Q3: My yield is low (50-60%), and I see a large peak in LCMS corresponding to the carboxylic acid (Mass = 172).
-
Diagnosis: Competitive Hydrolysis.
-
Root Cause: Water ingress. The acid chloride reacted with water instead of your amine.
-
Solution:
-
Dry your solvents (DCM/THF) over molecular sieves.
-
Verify the water content of your base (TEA/DIPEA often absorbs water).
-
Increase the acid chloride equivalents to 1.2 eq to compensate for "sacrificial" loss to moisture.
-
Q4: Can I use DMF as a solvent?
-
Technical Advisory: Avoid if possible.
-
Reasoning: While DMF dissolves everything well, acid chlorides can react with DMF to form Vilsmeier-Haack type intermediates (iminium salts), which can lead to formylated side products or energetic decomposition upon heating.
-
Alternative: Use NMP (N-Methyl-2-pyrrolidone) if solubility is an issue, but strictly control temperature.
Impurity Profiling: The "Ghost" Peaks
When analyzing reaction outcomes, use this table to identify common byproducts specific to this compound.
| Retention Time (Relative) | Identity | Origin | Mitigation |
| 0.8 RRT | 2,5-Difluorophenylacetic acid | Hydrolysis (Reaction with H₂O) | Use anhydrous solvents; Keep system closed. |
| 1.0 RRT | Target Amide | Desired Product | N/A |
| 1.2 RRT | Anhydride Dimer | Reaction of Product Acid + Acid Chloride | Quench reaction immediately upon completion; Avoid excess heating. |
References & Authority
-
PubChem. this compound - Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. Safety Data Sheet: this compound. Merck KGaA. Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General principles of Acyl Chloride reactivity).
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for Schotten-Baumann and Anhydrous Amide Couplings).
Disclaimer: This guide is for professional research use only. Always consult the specific Safety Data Sheet (SDS) and your institution's Chemical Hygiene Plan before handling fluorinated acid chlorides.
Technical Support Center: Troubleshooting Solubility Issues with 2,5-Difluorophenylacetyl Chloride and its Intermediates
Welcome to the Technical Support Center for synthesis involving 2,5-Difluorophenylacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues that may arise during experimentation. The unique properties of fluorinated aromatic compounds can present challenges, and this resource offers practical solutions and explains the underlying chemical principles.
I. Frequently Asked Questions (FAQs) - Solubility Challenges
This section addresses common solubility problems encountered when working with this compound and its reaction intermediates.
Q1: My this compound won't fully dissolve in my reaction solvent. What are the likely causes and how can I fix this?
A1: The limited solubility of this compound in certain organic solvents is a common issue. Several factors can contribute to this:
-
Solvent Polarity: Like dissolves like. This compound is a moderately polar molecule. If you are using a very nonpolar solvent (e.g., hexanes) or a very polar one, you may encounter solubility issues.[1] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good starting points.[2]
-
Temperature: The solubility of most solids increases with temperature.[1][3][4][5] Gently warming the solvent while stirring can significantly improve dissolution. However, be cautious, as excessive heat can lead to degradation of the acyl chloride.
-
Purity of the Acyl Chloride: Impurities can affect solubility. Ensure you are using a high-purity grade of this compound.
-
Moisture: Acyl chlorides are highly reactive towards water.[6] Hydrolysis to the corresponding carboxylic acid (2,5-Difluorophenylacetic acid) can occur in the presence of moisture. This carboxylic acid has different solubility properties and may precipitate out of solution.[6] It is crucial to use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon).[2][7]
Troubleshooting Steps:
-
Solvent Selection: If solubility is poor, consider switching to an alternative anhydrous aprotic solvent. A solvent miscibility table can be a useful reference.
-
Temperature Adjustment: Cautiously increase the temperature of the solvent while monitoring for any signs of decomposition. A gentle warming to 40-50°C is often sufficient.
-
Co-solvent System: The use of a co-solvent can modulate the overall polarity of the medium and enhance solubility.[8] For example, adding a small amount of a more polar solvent like THF to a less polar solvent like toluene might improve dissolution.
-
Sonication: Applying ultrasonic waves can help to break up solid aggregates and promote dissolution.
Q2: During my reaction, a precipitate has formed. How do I determine if this is an insoluble intermediate, a byproduct, or my desired product?
A2: The formation of a precipitate during a reaction can be due to several reasons. Identifying the nature of the solid is a critical step in troubleshooting.
-
Insoluble Intermediate: In some reactions, an intermediate may be less soluble in the reaction medium than the starting materials or the final product.[] This is particularly true for intermediates with strong intermolecular interactions, such as hydrogen bonding or high crystallinity.
-
Byproduct Formation: Side reactions can lead to the formation of insoluble byproducts. For instance, if there is residual water in your reaction, the hydrolysis of this compound to 2,5-Difluorophenylacetic acid can result in a precipitate, as the carboxylic acid may be less soluble in the chosen solvent.[6]
-
Product Precipitation: In some cases, the desired product may have limited solubility in the reaction solvent and will precipitate as it is formed. This can be advantageous for product isolation.
Identification Protocol:
-
Isolate a Small Sample: Carefully isolate a small amount of the precipitate by filtration.
-
Solubility Test: Test the solubility of the isolated solid in a range of common laboratory solvents (e.g., water, methanol, DCM, hexanes) to get an initial idea of its polarity.
-
Spectroscopic Analysis: The most definitive way to identify the precipitate is through spectroscopic methods.[][10][11][12]
-
NMR Spectroscopy: Dissolve a small amount of the precipitate in a suitable deuterated solvent and acquire a ¹H and ¹⁹F NMR spectrum. This will provide structural information.
-
FTIR Spectroscopy: Obtain an infrared spectrum of the solid. The presence of characteristic peaks (e.g., a broad O-H stretch for a carboxylic acid, a sharp C=O stretch for an amide) can help in identification.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight of the components in the precipitate.[12]
-
-
Thin Layer Chromatography (TLC): Spot the dissolved precipitate on a TLC plate alongside your starting materials to see if it corresponds to any of them.
Q3: I suspect an insoluble intermediate is forming and hindering my reaction. What strategies can I employ to overcome this?
A3: The formation of an insoluble intermediate can significantly slow down or even halt a reaction. The following strategies can be employed to address this issue:
-
Solvent System Modification:
-
Change the Solvent: Switching to a solvent in which the intermediate is more soluble is the most direct approach.
-
Use a Co-solvent: Adding a co-solvent can increase the solvating power of the reaction medium.[8]
-
-
Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of the intermediate.[1][3][4][5] However, this must be done cautiously to avoid unwanted side reactions or decomposition.
-
"In Situ" Trapping: If the intermediate is highly reactive, it may be possible to "trap" it with another reagent as it is formed, preventing its precipitation.[10]
-
Phase-Transfer Catalysis: For reactions involving two immiscible phases, a phase-transfer catalyst can help to shuttle the reactive intermediate from one phase to the other, where it can react before precipitating.
II. Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving specific solubility-related problems.
Guide 1: Dealing with Poor Initial Solubility of this compound
Objective: To achieve complete dissolution of this compound in the reaction solvent.
Workflow Diagram:
Caption: Logic for identifying and managing insoluble intermediates.
Experimental Protocol for Analysis:
-
Sampling: Under an inert atmosphere, withdraw a small aliquot of the reaction mixture containing the precipitate.
-
Isolation: Quickly filter the aliquot through a small plug of celite or a sintered glass funnel to isolate the solid. Wash the solid with a small amount of cold, anhydrous solvent.
-
Drying: Dry the isolated solid under vacuum.
-
Analysis:
-
NMR: Prepare a sample for NMR analysis in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
FTIR: Obtain an IR spectrum of the solid.
-
MS: Prepare a dilute solution of the solid for mass spectrometry analysis.
-
III. Quantitative Data Summary
The choice of solvent is critical for successful reactions involving this compound. The following table provides a qualitative solubility guide for this compound in common anhydrous organic solvents at room temperature.
| Solvent | Polarity Index | Dielectric Constant | Solubility of this compound |
| n-Hexane | 0.1 | 1.88 | Poor |
| Toluene | 2.4 | 2.38 | Moderate |
| Dichloromethane (DCM) | 3.1 | 9.08 | Good |
| Tetrahydrofuran (THF) | 4.0 | 7.52 | Very Good |
| Acetonitrile | 5.8 | 37.5 | Good |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Very Good (Caution: reactive) |
Note: While DMF offers excellent solubility, it can react with acyl chlorides, especially at elevated temperatures. Its use should be carefully considered.
IV. References
-
Dalal Institute. Methods of Determining Mechanisms. [Link]
-
a. Discuss various methods of determining reaction mechanisms. [Link]
-
Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]
-
P. S. M. R. S. Kralj, et al. Identifying reactive intermediates by mass spectrometry. [Link]
-
Reddit. Identifying intermediates of the reaction : r/Chempros. [Link]
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]
-
ResearchGate. (PDF) Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. [Link]
-
Lin, F. Y., et al. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. Beilstein Journal of Organic Chemistry, 16, 1947–1954. [Link]
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
-
Reddit. Need help in optimizing amide formation through acyl chloride pathway. [Link]
-
RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]
-
The Organic Chemistry Tutor. (2016, August 4). Factors That Affect Solubility (Chemistry) [Video]. YouTube. [Link]
-
Chemistry LibreTexts. 16.4: How Temperature Influences Solubility. [Link]
-
Chemguide. preparation of acyl chlorides (acid chlorides). [Link]
-
Organic Chemistry Portal. Acyl chloride synthesis. [Link]
-
ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]
-
Grimm, M., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 12(10), 963. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Effect of the Critical Solution Temperature of a Partial Miscible Phenol-Water Solution with Addition of Potassium Chloride. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2,5-Difluorobenzyl Chloride: High-Purity Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]
-
ResearchGate. (2006). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. [Link]
-
Google Patents. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
-
Royal Society of Chemistry. The effect of temperature on solubility | Class experiment. [Link]
-
International Journal of Innovation and Research in Educational Sciences. (2017). Effect on the Upper Consolute Temperature (UCT) of a Partially Miscible Phenol-water Solution with Addition of Ionic Compounds l. [Link]
-
ResearchGate. (2010). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. [Link]
-
U.S. Food and Drug Administration. Q3C — Tables and List. [Link]
-
Google Patents. WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride.
-
UCL Discovery. Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. [Link]
-
Angewandte Chemie. (2017). Reaction of Thiocarbonyl Fluoride Generated from Difluorocarbene with Amines. [Link]
-
ResearchGate. (2020). Dissolution and initial esterification kinetics of 2,5‐furandicarboxylic acid in ethylene glycol without a catalyst. [Link]
-
Google Patents. WO2016090658A1 - Method for preparing 2,5-disubstituted furan compound.
-
Organic Chemistry Portal. Synthesis of 2,5-Dihydrofurans. [Link]
-
Google Patents. WO2014090650A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
-
reactions of the furan nucleus ; 2 .5-dialkoxy - 2 .5-dihydrofurans. [Link]
-
Nature. (2024). Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives. [Link]
-
Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Organic Syntheses Procedure. 2. [Link]
Sources
- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. dbatu.ac.in [dbatu.ac.in]
- 12. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC and SFC Methodologies for Purity Determination of 2,5-Difluorophenylacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of a Reactive Intermediate
2,5-Difluorophenylacetyl chloride is a crucial reactive intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its high reactivity, stemming from the electrophilic carbonyl carbon and the good leaving group ability of the chloride, makes it an excellent acylating agent.[2][3] However, this same reactivity presents a significant analytical challenge for purity determination.[4][5] The inherent instability of the acyl chloride functional group towards nucleophiles, particularly water, means that conventional reversed-phase HPLC (RP-HPLC) methods using aqueous mobile phases can lead to on-column degradation, yielding inaccurate and unreliable results.[6]
This guide provides an in-depth comparison of three distinct chromatographic strategies for the accurate purity assessment of this compound. We will explore two indirect HPLC-based methods involving derivatization and a direct analytical approach using Supercritical Fluid Chromatography (SFC). Each method is presented with its underlying scientific rationale, a detailed experimental protocol, and comparative performance data to guide researchers in selecting the most appropriate technique for their specific needs, from routine process monitoring to rigorous quality control.
Method A: Indirect Analysis via Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
This method leverages a classic chemical derivatization strategy to convert the highly reactive and unstable acyl chloride into a stable, easily quantifiable hydrazide derivative. This approach is particularly advantageous for trace-level analysis of acyl chlorides, which are often considered potential genotoxic impurities (PGIs).[7]
Scientific Rationale
The core principle is the rapid and specific reaction between the acyl chloride and a derivatizing agent, in this case, 2,4-Dinitrophenylhydrazine (DNPH).[7] This reaction (a nucleophilic acyl substitution) forms a stable 2,4-dinitrophenylhydrazide. The benefits of this strategy are threefold:
-
Stabilization: The resulting hydrazide is significantly more stable than the parent acyl chloride, preventing degradation during chromatographic analysis.
-
Enhanced Detection: The DNPH moiety is a strong chromophore. The resulting derivative exhibits strong UV absorbance at a higher wavelength (around 360-400 nm), shifting it away from potential interferences from the API or other intermediates which typically absorb at lower wavelengths.[5][8]
-
Improved Chromatography: The derivative is generally less polar than the parent acyl chloride's hydrolysis product (the carboxylic acid), leading to better retention and peak shape on standard C18 columns.
Experimental Protocol
1. Sample and Standard Preparation:
- Solvent (Diluent): Anhydrous Acetonitrile (ACN). It is critical to use a dry aprotic solvent to prevent premature hydrolysis of the acyl chloride.
- Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous ACN.
- Sample Solution: Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous ACN.
2. Derivatization Procedure:
- Prepare a 5 mg/mL solution of 2,4-Dinitrophenylhydrazine in anhydrous ACN.
- In separate autosampler vials, add 100 µL of the standard solution and the sample solution.
- To each vial, add 200 µL of the DNPH solution and 100 µL of anhydrous pyridine (as a catalyst).
- Cap the vials and vortex briefly. Allow the reaction to proceed at room temperature for 30 minutes.[5]
- After 30 minutes, add 600 µL of a 50:50 (v/v) mixture of ACN and water to quench the reaction and prepare the sample for RP-HPLC injection.
3. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program:
- 0-2 min: 40% B
- 2-15 min: 40% to 90% B
- 15-18 min: 90% B
- 18-18.1 min: 90% to 40% B
- 18.1-25 min: 40% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 380 nm.[5]
- Injection Volume: 10 µL.
Visualization of Workflow
Caption: Workflow for Purity Analysis via DNPH Derivatization.
Method B: Indirect Analysis via Controlled Hydrolysis
This method offers a pragmatic and rapid alternative for in-process control where the primary goal is to monitor the consumption of the acyl chloride, rather than perform a highly specific purity assay. It intentionally converts the acyl chloride to its corresponding carboxylic acid, 2,5-difluorophenylacetic acid, which is stable and easily analyzed by standard RP-HPLC.
Scientific Rationale
Acyl chlorides react readily with water to form carboxylic acids.[6] This method harnesses this reactivity in a controlled manner. By intentionally and completely hydrolyzing the sample before injection, the analytical challenge shifts from quantifying an unstable compound to quantifying a stable one. The major caveat of this approach is its lack of specificity; the method cannot distinguish between the 2,5-difluorophenylacetic acid formed from the hydrolysis of the acyl chloride and any 2,5-difluorophenylacetic acid present as an impurity in the original sample.[4][8] This can lead to an overestimation of purity if the corresponding acid is a significant process impurity.
Experimental Protocol
1. Sample and Standard Preparation:
- Solvent (Diluent): Acetonitrile:Water (50:50, v/v).
- Standard Stock Solution: Accurately weigh ~10 mg of a 2,5-difluorophenylacetic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
- Sample Solution (with Hydrolysis): Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Add ~5 mL of diluent, swirl, and let stand for 15 minutes to ensure complete hydrolysis. Dilute to volume with diluent.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm), or a column suitable for polar analytes.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[9]
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[9]
- Gradient Program:
- 0-10 min: 20% to 80% B
- 10-12 min: 80% B
- 12-12.1 min: 80% to 20% B
- 12.1-17 min: 20% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 µL.
Visualization of Workflow
Caption: Workflow for Purity Analysis via Controlled Hydrolysis.
Method C: Direct Analysis by Supercritical Fluid Chromatography (SFC)
SFC emerges as a modern, "green" alternative that can potentially circumvent the reactivity issues of acyl chlorides altogether. By using supercritical CO₂ as the primary mobile phase component, this technique offers a non-nucleophilic environment, enabling the direct analysis of the intact acyl chloride.
Scientific Rationale
Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[10] Supercritical CO₂ is non-polar, non-flammable, and, most importantly, aprotic and non-nucleophilic.[11] This inertness prevents the degradation of reactive analytes like this compound on the timescale of the chromatographic run. Organic modifiers, such as methanol or ethanol, are typically added to modulate solvent strength and achieve separation.[11] While these modifiers are protic, their concentration is often low, and the rapid, high-diffusivity environment of SFC minimizes contact time and the potential for reaction compared to aqueous RP-HPLC.[11] This allows for a direct, derivatization-free purity assessment.
Experimental Protocol
1. Sample and Standard Preparation:
- Solvent (Diluent): Anhydrous Acetonitrile or a suitable non-protic solvent.
- Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
- Sample Solution: Accurately weigh ~10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.
2. SFC Conditions:
- Column: A suitable SFC column (e.g., 2-Ethylpyridine, Diol, or Cyano phase; 4.6 x 150 mm, 3.5 µm).[12]
- Mobile Phase A: Supercritical CO₂.
- Mobile Phase B: Methanol.
- Gradient Program:
- 0-1 min: 5% B
- 1-8 min: 5% to 35% B
- 8-9 min: 35% B
- 9-9.1 min: 35% to 5% B
- 9.1-12 min: 5% B
- Total Flow Rate: 3.0 mL/min.
- Back Pressure Regulator (BPR): 120 bar.
- Column Temperature: 40 °C.
- Detection Wavelength: 220 nm.
- Injection Volume: 5 µL.
Visualization of Workflow
Caption: Workflow for Direct Purity Analysis via SFC.
Performance Comparison and Data
To illustrate the practical differences between these methods, the following table summarizes hypothetical but realistic performance data for the analysis of a batch of this compound containing 2,5-difluorophenylacetic acid (Impurity A) and an unknown process impurity (Impurity B).
| Parameter | Method A (DNPH Derivatization) | Method B (Controlled Hydrolysis) | Method C (Direct SFC) |
| Analyte Detected | DNPH-Derivative of Acyl Chloride | 2,5-Difluorophenylacetic acid | Intact this compound |
| Retention Time (Main Peak) | ~12.5 min | ~8.2 min | ~6.5 min |
| Specificity | High. Distinguishes acyl chloride from its acid. | Low. Cannot distinguish acyl chloride from acid. | High. Distinguishes acyl chloride from its acid. |
| Calculated Purity (%) | 98.5% | 99.5% (inaccurate due to co-elution/conversion) | 98.6% |
| LOD/LOQ | Low (Excellent sensitivity due to chromophore) | Moderate | Moderate |
| Sample Prep Time | ~40 minutes (includes reaction time) | ~20 minutes (includes hydrolysis time) | ~10 minutes |
| "Green" Chemistry Profile | Moderate (uses pyridine, ACN) | Good (uses ACN, water) | Excellent (replaces organic solvent with CO₂) |
| Key Advantage | Unambiguous, highly sensitive, and specific. | Simple, rapid, uses standard HPLC equipment. | Fast, direct analysis, environmentally friendly. |
| Key Disadvantage | More complex sample preparation. | Inaccurate if parent acid is an impurity. | Requires specialized SFC instrumentation. |
Conclusion and Recommendations
The selection of an appropriate analytical method for this compound is critically dependent on the analytical objective.
-
For definitive, stability-indicating purity analysis and trace-level impurity quantification , Method A (DNPH Derivatization) is the most robust and trustworthy choice. Its high specificity and sensitivity provide unambiguous results, making it ideal for final product release testing and quality control applications.[5][7]
-
For rapid in-process control (IPC) where the goal is to monitor the disappearance of the starting material , Method B (Controlled Hydrolysis) offers a fast and simple solution.[4] Scientists must, however, acknowledge its inherent limitation and the potential for inflated purity values if the corresponding carboxylic acid is a known process impurity.
-
For laboratories equipped with modern instrumentation seeking high-throughput and environmentally friendly solutions , Method C (Direct SFC) presents a compelling alternative.[13][14] It combines the specificity of a direct measurement with a significant reduction in sample preparation time and organic solvent consumption, aligning with green chemistry principles.
Ultimately, the choice rests on a balance between the required analytical rigor, available instrumentation, and the specific context of the measurement within the drug development lifecycle.
References
-
ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
Zheng, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Retrieved from [Link]
-
SciSpace. (1970). Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. Retrieved from [Link]
- Niedermayer, A. O. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry.
- Google Patents. (2017). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
Semantic Scholar. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
ACS Publications. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. Retrieved from [Link]
-
SSRN. (2023). Ultra-Trace Level Determination of Acyl Chloride Impurity in Toludesvenlafaxine Hydrochloride Using UPLC-MS/Ms Method. Retrieved from [Link]
-
PubMed. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Retrieved from [Link]
- Google Patents. (2021). CN112240913A - Method for measuring 2-chloropropionyl chloride related substances by GC (gas chromatography).
- ACS Publications. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry.
-
Waters. (2026). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]
-
Buchi.com. (n.d.). Supercritical Fluid Chromatography. Retrieved from [Link]
-
Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
SpringerLink. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Retrieved from [Link]
-
Shimadzu. (n.d.). Advanced Analysis with Supercritical Fluids Chromatography. Retrieved from [Link]
-
Chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2, 5-Difluorophenylacetyl chloride. Retrieved from [Link]
- International Journal of Pharmaceutical Erudition. (2009).
Sources
- 1. 2, 5-Difluorophenylacetyl chloride [myskinrecipes.com]
- 2. chemrevise.org [chemrevise.org]
- 3. This compound | 157033-23-3 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Supercritical Fluid Chromatography | Buchi.com [buchi.com]
- 11. waters.com [waters.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
A Comparative Guide to the Reactivity of 2,5-Difluoro- vs. 2,6-Difluorophenylacetyl Chloride for Pharmaceutical and Fine Chemical Synthesis
For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, yield, and impurity profiles. Phenylacetyl chlorides, particularly those featuring fluorine substituents, are vital building blocks for introducing fluorinated phenylacetyl moieties into complex molecules, a common strategy to enhance metabolic stability and bioavailability. This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers: 2,5-difluorophenylacetyl chloride and 2,6-difluorophenylacetyl chloride. We will dissect the theoretical underpinnings of their reactivity and provide a robust experimental protocol for their direct comparison, empowering you to make data-driven decisions in your synthetic endeavors.
Theoretical Analysis: A Tale of Two Effects
The reactivity of an acyl chloride in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.
Electronic Effects: The Inductive Pull of Fluorine
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect is paramount in understanding the reactivity of both isomers.
-
Increased Electrophilicity: The fluorine atoms pull electron density away from the benzene ring and, by extension, from the acetyl chloride side chain. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more δ+) and therefore more susceptible to attack by nucleophiles.[1][2] Consequently, both 2,5- and 2,6-difluorophenylacetyl chloride are expected to be significantly more reactive than their non-fluorinated counterpart, phenylacetyl chloride.[3]
-
Positional Influence:
-
2,5-Difluoro Isomer: Features one fluorine atom in the ortho position and one in the meta position relative to the acetyl chloride group. Both atoms contribute to the inductive withdrawal, enhancing the reactivity.
-
2,6-Difluoro Isomer: Possesses two fluorine atoms flanking the acetyl chloride group in the ortho positions. The inductive effect from two ortho-substituents is expected to be potent, suggesting a highly electrophilic carbonyl center.
-
Steric Effects: The Ortho-Position Conundrum
While electronic effects predict high reactivity for both isomers, steric hindrance presents a critical counteracting factor, particularly for the 2,6-difluoro isomer.
-
2,6-Difluorophenylacetyl Chloride: The two fluorine atoms in the ortho positions create a sterically crowded environment around the reactive carbonyl center.[4] This steric bulk can physically impede the approach of a nucleophile, increasing the activation energy of the reaction and thus slowing the reaction rate.[5] This "ortho effect" is a well-documented phenomenon in aromatic chemistry.
-
This compound: With only one substituent in the ortho position, the steric hindrance is considerably less pronounced compared to the 2,6-isomer, allowing for easier nucleophilic approach.
Predicted Reactivity
Based on this analysis, a dichotomy emerges:
-
2,6-Difluorophenylacetyl Chloride: Electronically activated but sterically hindered.
-
This compound: Electronically activated with significantly less steric hindrance.
Therefore, it is hypothesized that This compound will exhibit a greater overall reaction rate in nucleophilic substitution reactions compared to its 2,6-difluoro counterpart, as the reduced steric hindrance is likely to be a more dominant factor than the marginal difference in electronic activation.
Caption: Theoretical factors influencing the reactivity of the two isomers.
Experimental Verification: A Competitive Reactivity Study
To empirically determine the relative reactivity, a competitive amidation reaction is proposed. In this experiment, both acyl chlorides will compete for a limited amount of a nucleophile. Monitoring the consumption of the starting materials and the formation of the products over time provides a direct measure of their relative reaction rates.
Materials Required
-
Anhydrous Dichloromethane (DCM)
-
Benzylamine (Nucleophile)
-
Triethylamine (Et₃N, Base)
-
Anhydrous deuterated chloroform (CDCl₃) for NMR analysis
-
Internal standard for ¹⁹F NMR (e.g., trifluorotoluene)
Workflow Overview
The experimental workflow involves two main stages: the synthesis of the acyl chlorides from their corresponding carboxylic acids, followed by the competitive reaction.
Caption: Overall experimental workflow for the comparative study.
Detailed Experimental Protocols
Protocol 1: Synthesis of Phenylacetyl Chlorides
Causality: Thionyl chloride is an excellent reagent for this conversion because it reacts with the carboxylic acid to form the acyl chloride, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying purification.[12][13][14] Anhydrous conditions are critical as acyl chlorides readily hydrolyze in the presence of water.[15]
-
In two separate round-bottom flasks equipped with reflux condensers and drying tubes, place 1.0 equivalent of 2,5-difluorophenylacetic acid and 2,6-difluorophenylacetic acid, respectively.
-
To each flask, add anhydrous DCM.
-
Add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise to each flask at room temperature.
-
Gently reflux each mixture for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure. The crude acyl chlorides are typically used directly in the next step without further purification to avoid degradation.
Protocol 2: Competitive Amidation Reaction
Causality: A competitive reaction provides a direct comparison under identical conditions, eliminating variability. Using a sub-stoichiometric amount of the nucleophile (benzylamine) ensures that the acyl chlorides must compete for it. ¹⁹F NMR is the ideal analytical technique as the fluorine signals of the two isomers and their corresponding amide products will be distinct and easily quantifiable, with no background interference.[16][17][18][19]
-
In a dry NMR tube, dissolve equimolar amounts (e.g., 0.1 mmol each) of the freshly prepared this compound and 2,6-difluorophenylacetyl chloride in anhydrous CDCl₃.
-
Add a known amount of an internal standard (e.g., trifluorotoluene).
-
Cool the NMR tube to 0°C in an ice bath.
-
Acquire an initial ¹⁹F NMR spectrum (t=0).
-
Prepare a separate solution of benzylamine (0.5 equivalents, e.g., 0.05 mmol) and triethylamine (1.1 equivalents relative to benzylamine) in a small amount of anhydrous CDCl₃.
-
Add the benzylamine solution to the cold NMR tube containing the acyl chlorides.
-
Immediately begin acquiring ¹⁹F NMR spectra at regular intervals (e.g., every 5 minutes) until no further change is observed.
Data Analysis and Expected Results
The ¹⁹F NMR spectra will show four distinct signals or sets of signals corresponding to the two fluorine atoms on each starting material and the two fluorine atoms on each amide product.
-
Data Processing: The integral of each fluorine signal is directly proportional to the concentration of the species. By normalizing the integrals against the internal standard, the concentration of each reactant and product can be plotted against time.
-
Interpretation: The rate of disappearance of each acyl chloride and the rate of appearance of each corresponding amide will be calculated. The isomer that is consumed faster and forms its amide product more rapidly is the more reactive of the two.
Table 1: Hypothetical Data Summary from Competitive Amidation
| Time (min) | [2,5-isomer] (% remaining) | [2,6-isomer] (% remaining) | [2,5-amide] (% formed) | [2,6-amide] (% formed) |
| 0 | 100 | 100 | 0 | 0 |
| 5 | 65 | 85 | 35 | 15 |
| 15 | 30 | 70 | 70 | 30 |
| 30 | 10 | 60 | 90 | 40 |
| 60 | <5 | 55 | >95 | 45 |
Expected Outcome: Based on our theoretical analysis, the concentration of this compound is expected to decrease much more rapidly than that of 2,6-difluorophenylacetyl chloride. Correspondingly, the formation of N-benzyl-2-(2,5-difluorophenyl)acetamide will be significantly faster. This outcome would confirm that the steric hindrance imposed by the two ortho-fluorine atoms in the 2,6-isomer is the dominant factor controlling its reactivity, outweighing its slightly enhanced electronic activation.
Conclusion and Recommendations
This guide provides a comprehensive framework for understanding and comparing the reactivity of this compound and 2,6-difluorophenylacetyl chloride.
-
Theoretical Prediction: The 2,5-difluoro isomer is predicted to be more reactive due to a more favorable balance of strong electronic activation and lower steric hindrance.
-
Experimental Validation: A competitive amidation reaction monitored by ¹⁹F NMR offers a definitive method to quantify the relative reactivity.
For drug development and fine chemical synthesis professionals, this analysis holds practical implications. When a rapid and efficient acylation is required, This compound is the recommended choice . The 2,6-isomer, while a potent electronically activated agent, may require more forcing conditions (e.g., higher temperatures or longer reaction times) to overcome its inherent steric hindrance, which could lead to undesired side reactions.[4] Understanding these nuances allows for more precise control over synthetic outcomes, leading to improved process efficiency and product purity.
References
-
Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
-
Kuballa, J., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
-
Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]
-
Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
-
Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]
-
Nanalysis. (2023, June 19). Fluorine NMR: Enhancing your NMR toolbox with this ideal NMR handle. [Link]
-
Nanalysis. (2020, May 8). Reaction Monitoring Using Benchtop 19F NMR Spectroscopy. [Link]
-
Nowak, J., et al. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. PMC - NIH. [Link]
-
Chemsrc. (2025, August 23). 2,5-Difluorophenylacetic acid | CAS#:85068-27-5. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Iazykov, M., et al. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Sciforum. [Link]
- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Nanjing Winsome Chemical Limited. (n.d.). 2,5-Difluorophenylacetic acid. [Link]
-
Khan Academy. (2010, October 21). Amide formation from acyl chloride. [Link]
-
PubChemLite. (n.d.). 2,6-difluorophenylacetic acid (C8H6F2O2). [Link]
- Google Patents. (n.d.).
-
LibreTexts Chemistry. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]
-
PubChem. (n.d.). 2,6-Difluorophenylacetic acid. [Link]
-
ResearchGate. (n.d.). Amidation reaction using acid chlorides. [Link]
-
Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. [Link]
-
PubMed. (2009, December 15). Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides. [Link]
Sources
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2,5-Difluorophenylacetic acid [nastchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 3: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Difluorophenylacetic acid | CAS#:85068-27-5 | Chemsrc [chemsrc.com]
- 7. chemscene.com [chemscene.com]
- 8. 2,6-Difluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. PubChemLite - 2,6-difluorophenylacetic acid (C8H6F2O2) [pubchemlite.lcsb.uni.lu]
- 10. 2,6-Difluorophenylacetic acid | C8H6F2O2 | CID 123585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. magritek.com [magritek.com]
- 18. NMR blog - Fluorine NMR: Enhancing your NMR toolbox with this ideal NMR handle — Nanalysis [nanalysis.com]
- 19. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2,5-Difluorophenylacetyl Chloride
For researchers, scientists, and professionals in drug development, the precise analysis of reactive intermediates like 2,5-Difluorophenylacetyl chloride is paramount. This compound serves as a critical building block in the synthesis of various pharmaceuticals, particularly fluorinated active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms can significantly enhance metabolic stability and bioavailability, making its accurate quantification and purity assessment essential for ensuring the quality and efficacy of the final drug product.[1][2]
This guide provides an in-depth comparison of reference standards and analytical methodologies for this compound, grounded in established principles of analytical chemistry. While direct comparative studies on this specific analyte are not extensively published, this document synthesizes best practices from the analysis of analogous arylacetyl chlorides and fluorinated compounds to provide a robust framework for its characterization.
The Critical Role of Reference Standards
The foundation of any analytical method is a well-characterized reference standard. It serves as the benchmark against which samples of unknown purity or concentration are compared. For a reactive compound like this compound, the quality of the reference standard is non-negotiable.
Comparison of Available Reference Standard Grades
The choice of a reference standard depends on the application, from early-stage research to late-stage quality control. The primary distinction lies in the level of characterization and certification.
| Standard Grade | Purity Specification | Certification & Documentation | Recommended Application |
| Certified Reference Material (CRM) | Typically >99.5% with uncertainty values provided. | Produced under an accredited quality system (e.g., ISO 17034).[3][4] Comes with a detailed Certificate of Analysis (COA) including purity, identity, and traceability. | Quantitative analysis (e.g., assay, impurity profiling), method validation, and calibration of instruments. |
| Primary Pharmaceutical Standard | High purity, thoroughly characterized. | Established by pharmacopeias (e.g., USP, EP) or other recognized bodies. | Definitive identification and quantitative determination in pharmaceutical quality control. |
| Research Grade / Reagent Grade | Purity can vary (e.g., >95%).[1] | Typically comes with a supplier-specific COA with basic purity information (e.g., by NMR or GC). | Qualitative identification, preliminary research, and synthesis development. Not suitable for quantitative applications without further characterization. |
Expert Insight: For drug development and quality control, the use of a Certified Reference Material is strongly recommended to ensure metrological traceability and confidence in analytical results.[5] While research-grade materials are suitable for initial studies, they should not be used for critical quantitative measurements without independent verification of their purity.
Analytical Methodologies for this compound
Due to its reactive acyl chloride group, the analytical strategy for this compound must be carefully considered to prevent degradation and ensure accurate results. The primary analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] However, the high reactivity of acyl chlorides can pose a challenge.
Causality Behind Experimental Choices: Direct injection of this compound can lead to degradation in the hot injection port or on the analytical column, reacting with any residual moisture or active sites. To mitigate this, derivatization is often the preferred approach. This involves converting the acyl chloride to a more stable and less reactive derivative, such as an ester or an amide.[7][8][9]
Workflow for GC-MS Analysis of this compound via Derivatization
Caption: GC-MS workflow with derivatization.
Experimental Protocol: GC-MS Analysis via Methanolic Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in anhydrous dichloromethane.
-
Prepare a similar stock solution of the sample to be analyzed.
-
-
Derivatization:
-
In a vial, combine 100 µL of the stock solution with 50 µL of anhydrous methanol.
-
Cap the vial and vortex briefly. Allow the reaction to proceed for 15 minutes at room temperature to form the methyl 2,5-difluorophenylacetate derivative.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[10]
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Data Analysis:
-
Identify the methyl 2,5-difluorophenylacetate peak based on its retention time and characteristic mass spectrum.
-
Quantify the analyte by comparing the peak area to a calibration curve prepared from the derivatized reference standard.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can often analyze compounds with minimal sample preparation. For acyl chlorides, reverse-phase HPLC is a suitable approach, but care must be taken with the mobile phase to prevent hydrolysis.
Causality Behind Experimental Choices: The primary concern for HPLC analysis is the reactivity of the acyl chloride with protic solvents like water and methanol in the mobile phase. While some methods may tolerate small amounts of these solvents, especially with rapid analysis times, it is often preferable to use a mobile phase with a high organic content and a non-aqueous acidic modifier to maintain the stability of the analyte. A C18 column is a good starting point due to its versatility.[11][12]
Logical Flow for HPLC Method Development
Caption: HPLC method development workflow.
Experimental Protocol: Reverse-Phase HPLC Analysis
-
Standard and Sample Preparation:
-
Accurately weigh the this compound reference standard and sample.
-
Dissolve in anhydrous acetonitrile to a concentration of approximately 0.5 mg/mL.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 250 x 4.6 mm.[13]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 35°C.[14]
-
Detection: UV at 264 nm.[11]
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
The peak for this compound should be sharp and well-resolved.
-
Calculate the purity or assay value based on the peak area relative to the reference standard.
-
Trustworthiness of the Protocol: This method is self-validating through the use of a well-characterized reference standard. System suitability parameters such as peak asymmetry, theoretical plates, and reproducibility of injections should be monitored to ensure the ongoing validity of the results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the unambiguous structural identification of reference standards. It provides detailed information about the chemical environment of each atom in the molecule.
Expert Insight: For a reference standard, ¹H NMR and ¹³C NMR spectra are essential for confirming the identity and assessing purity. The presence of impurities can often be detected by extraneous peaks in the spectra. For quantitative NMR (qNMR), a certified internal standard is used to determine the exact purity of the this compound reference material.
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show a singlet for the methylene (-CH₂) protons adjacent to the carbonyl group, and complex multiplets in the aromatic region due to proton-proton and proton-fluorine coupling.[15][16]
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbon signals in the aromatic ring will be split due to coupling with the fluorine atoms.[16][17]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound reference standard.
-
Dissolve in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[18]
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals and assign the peaks to the corresponding protons in the structure.
-
Assign the peaks in the ¹³C NMR spectrum.
-
Compare the obtained spectra with known data or theoretical predictions to confirm the identity. Check for any impurity peaks.
-
Conclusion and Recommendations
The reliable analysis of this compound is crucial for ensuring the quality of pharmaceutical products. This guide has outlined a comparative framework for selecting reference standards and implementing robust analytical methodologies.
-
For Quantitative Analysis: Always use a Certified Reference Material.
-
For GC-MS Analysis: Derivatization to a stable ester or amide is the recommended approach to ensure accuracy and reproducibility.
-
For HPLC Analysis: A reverse-phase method with a high organic content mobile phase can provide rapid and reliable results, but care must be taken to monitor for on-column degradation.
-
For Identity Confirmation: NMR spectroscopy is the definitive technique for structural elucidation and should be used to qualify any new batch of reference material.
By implementing these scientifically sound and validated approaches, researchers and quality control analysts can have high confidence in their analytical data for this compound.
References
-
MySkinRecipes. 2, 5-Difluorophenylacetyl chloride. [Link]
-
Animal Health Laboratory, University of Guelph. GC/MS-LC/MS multi-residue method. [Link]
-
CPAChem. Per- and polyfluoroalkyl substances (PFAS). [Link]
- Google Patents. CN105301137A - High performance liquid chromatography method for analysis of alkyl chloride compound.
-
Jurnal Sains Farmasi & Klinis. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]
-
Royal Society of Chemistry. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]
-
Agilent Technologies. GC AND GC/MS. [Link]
-
SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]
-
Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
Eurisotop. NMR Solvent data chart. [Link]
-
Desalination and Water Treatment. A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. [Link]
-
PubMed. Method development for the high-performance liquid chromatographic enantioseparation of 2-cyanocycloalkanols. [Link]
-
SpringerLink. The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. [Link]
-
ResearchGate. 13 C NMR spectra of compounds 2-5. [Link]
-
Supporting Information, RSC. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]
- Google Patents. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.
Sources
- 1. 2, 5-Difluorophenylacetyl chloride [myskinrecipes.com]
- 2. This compound | 157033-23-3 | Benchchem [benchchem.com]
- 3. accustandard.com [accustandard.com]
- 4. CPAChem Products - Per- and polyfluoroalkyl substances (PFAS) [cpachem.com]
- 5. 2-Fluorophenacyl Chloride | LGC Standards [lgcstandards.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. jfda-online.com [jfda-online.com]
- 9. japsonline.com [japsonline.com]
- 10. interchim.fr [interchim.fr]
- 11. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 12. deswater.com [deswater.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. CN105301137A - High performance liquid chromatography method for analysis of alkyl chloride compound - Google Patents [patents.google.com]
- 15. Phenylacetyl chloride(103-80-0) 1H NMR [m.chemicalbook.com]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. eurisotop.com [eurisotop.com]
A Comparative Guide to GC-MS Analysis Protocols for Fluorinated Acid Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, fluorinated acid chlorides stand out as highly valuable reactive intermediates. Their utility in introducing fluorinated moieties can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules. However, the very reactivity that makes them prized synthetic building blocks also presents a considerable analytical challenge. Accurate and robust analytical methods are paramount for reaction monitoring, quality control, and impurity profiling.
This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of fluorinated acid chlorides, alongside alternative analytical strategies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Challenge of Analyzing Fluorinated Acid Chlorides
Fluorinated acid chlorides are inherently reactive and susceptible to hydrolysis. Even trace amounts of water in the sample matrix or the analytical system can lead to the formation of the corresponding carboxylic acid, skewing analytical results. Furthermore, their volatility can vary significantly based on the extent and position of fluorination, impacting chromatographic behavior. Direct injection of these reactive species into a hot GC inlet can lead to degradation and damage to the chromatographic column[1]. Therefore, a direct analysis approach is often not viable, necessitating a more nuanced strategy.
GC-MS: A Powerful Tool Requiring a Strategic Approach
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, offering exceptional separation efficiency and definitive compound identification. For fluorinated acid chlorides, a successful GC-MS analysis hinges on a critical preparatory step: derivatization.
The Rationale for Derivatization
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more amenable to a specific analytical method[2]. In the context of GC-MS analysis of fluorinated acid chlorides, derivatization serves three primary purposes:
-
Stabilization : By converting the highly reactive acid chloride functionality into a more stable ester or amide, the risk of hydrolysis and degradation is mitigated[3].
-
Improved Volatility and Chromatographic Behavior : The resulting derivatives are often more volatile and less polar than the parent acid chloride or its corresponding carboxylic acid, leading to better peak shape and resolution on common non-polar or mid-polar GC columns[2][4].
-
Enhanced Sensitivity : Fluorinated derivatizing agents can be used to enhance the response of the analyte, particularly with sensitive detectors like an electron capture detector (ECD), though mass spectrometry provides excellent sensitivity in its own right[2].
The most common and effective derivatization strategy for acid chlorides is their reaction with an alcohol to form an ester. This reaction is rapid and quantitative, providing a stable derivative for GC-MS analysis.
Experimental Protocol: In-Situ Derivatization GC-MS
This protocol details an in-situ derivatization method where the fluorinated acid chloride is converted to a stable ester immediately prior to GC-MS analysis. This approach minimizes sample handling and the potential for analyte degradation.
1. Reagents and Materials:
-
Sample: Fluorinated acid chloride in a dry, aprotic solvent (e.g., hexane, dichloromethane).
-
Derivatizing Agent: Anhydrous alcohol (e.g., methanol, ethanol, or a fluorinated alcohol like 2,2,2-trifluoroethanol for potential enhanced sensitivity). A 10% (v/v) solution in a dry, aprotic solvent is recommended.
-
Internal Standard (IS): A stable compound with similar chemical properties to the derivatized analyte but with a distinct retention time and mass spectrum (e.g., a deuterated analog or a stable fluorinated ester).
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa.
2. Sample Preparation and Derivatization:
-
Sample Dilution: Accurately dilute the fluorinated acid chloride sample in a dry, aprotic solvent to a concentration within the expected calibration range of the instrument.
-
Internal Standard Addition: Spike the diluted sample with the internal standard to a known concentration.
-
In-Situ Derivatization:
-
To a 1.5 mL aliquot of the diluted sample in a GC vial, add 100 µL of the 10% alcohol solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes to ensure complete conversion of the acid chloride to the corresponding ester.
-
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)[5].
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)[5].
-
GC Column: A mid-polarity column such as a DB-624 or a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) is a good starting point. Column dimensions of 30 m x 0.25 mm i.d. x 1.4 µm film thickness are suitable for many applications[6].
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet: Split/splitless injector at 250 °C. A split injection (e.g., 20:1) is often suitable to prevent column overloading.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Scan mode (e.g., m/z 40-500) for initial method development and qualitative analysis. Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis, monitoring characteristic ions of the derivatized analyte and the internal standard.
Visualization of the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of fluorinated acid chlorides via in-situ derivatization.
Comparative Analysis: GC-MS vs. Alternative Methods
While GC-MS with derivatization is a robust and widely accessible technique, other analytical methods offer distinct advantages and may be more suitable for specific applications.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful alternative, particularly for less volatile or thermally labile compounds[7][8].
-
Principle of Operation: HPLC separates compounds in a liquid mobile phase based on their interactions with a stationary phase packed in a column. The separated compounds are then detected by a mass spectrometer.
-
Advantages for Fluorinated Acid Chlorides:
-
Direct Analysis (with caution): In some cases, direct analysis of the acid chloride may be possible if the mobile phase is rigorously dried and the analysis time is short. However, the high reactivity remains a significant risk.
-
Analysis of Hydrolysis Products: HPLC-MS is an excellent technique for the simultaneous analysis of the acid chloride and its corresponding carboxylic acid hydrolysis product, which can be crucial for stability studies.
-
No Derivatization Required for the Carboxylic Acid: If the primary goal is to quantify the fluorinated carboxylic acid (as a measure of the acid chloride), HPLC-MS can do so without derivatization.
-
-
Disadvantages:
-
Lower Chromatographic Resolution for Isomers: GC generally offers superior separation of isomeric compounds compared to HPLC.
-
Matrix Effects: The liquid mobile phase can lead to more significant matrix effects (ion suppression or enhancement) in the MS source compared to the clean introduction from a GC column[9].
-
Higher Cost of Operation: HPLC systems often have higher solvent consumption and maintenance costs compared to GC systems[10].
-
Ion Chromatography (IC)
Ion chromatography is a specialized form of liquid chromatography designed for the separation and quantification of ionic species.
-
Principle of Operation: IC separates ions based on their affinity for an ion-exchange resin. Detection is typically by conductivity.
-
Application to Fluorinated Acid Chlorides:
-
Indirect Analysis: IC is not suitable for the direct analysis of the acid chloride itself. However, it is an excellent method for quantifying the chloride and fluoride ions produced after complete hydrolysis of the fluorinated acid chloride. This can be a valuable quality control tool to determine the total halogen content.
-
-
Advantages:
-
High Sensitivity and Selectivity for Halides: IC is the gold standard for the analysis of inorganic anions like fluoride and chloride[11].
-
-
Disadvantages:
-
No Molecular Information: IC only provides information on the ionic species, not the parent molecule.
-
Destructive Analysis: The sample must be completely hydrolyzed before analysis.
-
Performance Comparison
| Feature | GC-MS (with Derivatization) | HPLC-MS | Ion Chromatography (IC) |
| Principle | Gas-phase separation of volatile, thermally stable derivatives. | Liquid-phase separation based on polarity and other interactions. | Liquid-phase separation of ionic species based on ion exchange. |
| Analyte Form | Stable ester or amide derivative. | Can analyze the acid chloride (with risk), its carboxylic acid, or other polar derivatives. | Inorganic halide ions (F⁻, Cl⁻) after hydrolysis. |
| Sample Preparation | Derivatization is mandatory. | Minimal for the carboxylic acid; careful solvent selection for the acid chloride. | Complete hydrolysis of the sample is required. |
| Selectivity | High, based on both chromatographic retention and mass fragmentation. | High, based on chromatographic retention and mass-to-charge ratio. | High for specific ions. |
| Sensitivity | Excellent, especially in SIM mode. | Excellent, particularly with tandem MS (MS/MS). | Excellent for target ions. |
| Throughput | Moderate, due to derivatization step and GC run times. | Can be higher for direct analysis. | High. |
| Cost | Generally lower instrumentation and operational costs than HPLC-MS. | Higher initial and running costs. | Moderate instrumentation cost. |
| Key Advantage | High resolution for isomers, robust, and widely available. | Versatility for a range of polarities and thermal stabilities. | Accurate quantification of total halide content. |
| Key Limitation | Requires derivatization; not suitable for thermally labile compounds. | Potential for on-column reactions; matrix effects. | Provides no information about the parent organic molecule. |
Decision-Making Framework
The choice of analytical technique is dictated by the specific research question. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting an analytical method for fluorinated acid chlorides.
Conclusion
The analysis of fluorinated acid chlorides presents unique challenges due to their inherent reactivity. While direct analysis is often problematic, GC-MS following a robust derivatization protocol offers a reliable, sensitive, and high-resolution method for their quantification. The conversion of the acid chloride to a stable ester derivative is a key step that ensures analytical accuracy and protects the instrumentation.
Alternative techniques such as HPLC-MS and Ion Chromatography provide complementary information and may be more suitable for specific analytical goals, such as monitoring hydrolysis or determining total halide content. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate analytical strategy to support their research and development efforts in the dynamic field of fluorinated chemistry.
References
-
Foresite, Inc. (n.d.). Fluoride Analysis by Ion Chromatography. Retrieved from [Link]
-
Wasklewicz, D. E., & Wingen, L. M. (2010). Ion Chromatography Detection of Fluoride in Calcium Carbonate. SENCER: Science Education for New Civic Engagements and Responsibilities. Retrieved from [Link]
-
Lee, H. J., Lee, Y. J., & Kim, M. R. (2012). Simultaneous determination of fluoride, chloride, sulfate, phosphate, monofluorophosphate, glycerophosphate, sorbate, and saccharin in gargles by ion chromatography. Journal of the Korean Society for Applied Biological Chemistry, 55(6), 789-794. Retrieved from [Link]
-
Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]
-
AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
-
PerkinElmer, Inc. (n.d.). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Agilent 5977B GC/MSD Application Compendium. Retrieved from [Link]
-
AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Kuitunen, M. L., Altamirano, J. C., Siegenthaler, P., Taure, T. H., Häkkinen, V. A., & Vanninen, P. S. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(18), 2427-2436. Retrieved from [Link]
-
Al-hazmi, G. A., El-shahawi, M. S., & Al-Sibaai, A. A. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Journal of Analytical & Bioanalytical Techniques, 12(5), 1-7. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC & GC/MS Applications Overview. Retrieved from [Link]
-
Osunstate. (2026, January 6). Agilent GC/MS: Application Notes & Expert Tips. Retrieved from [Link]
-
Agilent Technologies. (2022, March 30). Advances in Food Testing & Environmental Analysis Application Compendium. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Volatile Hazardous Air Pollutants and Ozone Precursors Using the Cryofocusing GC-MS/MS (MRM) Method. Retrieved from [Link]
-
ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]
-
Wang, Y., Li, Y., Zhang, Y., Li, X., Wang, Y., & Li, Y. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Analytical Methods, 15(36), 4523-4530. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Semivolatile Compounds byGCMS-TQTM8040 NX Triple Quadrupole MassSpectrometer by EPA 8270E. Retrieved from [Link]
- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
-
LCGC International. (2021, October 22). Direct Analysis of 17 Perfluorinated Compounds in Water at Low Parts-Per-Trillion Levels by LC/MS/MS Workflow. Retrieved from [Link]
-
Kuitunen, M. L., Altamirano, J. C., Siegenthaler, P., Taure, T. H., Häkkinen, V. A., & Vanninen, P. S. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(18), 2427-2436. Retrieved from [Link]
-
Shimadzu Asia Pacific. (n.d.). Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Retrieved from [Link]
-
Lee, J., Kim, J., & Kim, J. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(16), 4945. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC. Retrieved from [Link]
-
Shimadzu. (2023, July 3). 01-00027A-EN Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]
-
Shimadzu (Asia Pacific) Pte Ltd. (n.d.). Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in. Retrieved from [Link]
-
Shimadzu. (n.d.). Solutions for Electronics and Chemicals. Retrieved from [Link]
-
Crow, B. S., Quiñones-González, J., Nyland, Z., & Clowers, B. H. (2019). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Toxics, 7(4), 58. Retrieved from [Link]
-
Kuitunen, M. L., Altamirano, J. C., Siegenthaler, P., Taure, T. H., Häkkinen, V. A., & Vanninen, P. S. (2020). Derivatization and rapid GC—MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(18), 2427-2436. Retrieved from [Link]
-
Thermo Fisher Scientific. (2021, June 10). Haloacetic Acids – A New Validated Workflow Using IC-MS. Retrieved from [Link]
-
Mkilima, T., & Mtei, K. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8872895. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. osti.gov [osti.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. hpst.cz [hpst.cz]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 8. smithers.com [smithers.com]
- 9. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. イオンクロマトグラフィーによるハロゲン化物の分析 | Thermo Fisher Scientific - JP [thermofisher.com]
Benchmarking Purity in Moisture-Sensitive Reagents: Elemental Analysis of 2,5-Difluorophenylacetyl Chloride
Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts Compound Focus: 2,5-Difluorophenylacetyl chloride (CAS: 157033-23-3)
Executive Summary: The "Gold Standard" for Acyl Chlorides
In the high-stakes environment of drug development, This compound serves as a critical fluorinated building block for optimizing metabolic stability and lipophilicity in active pharmaceutical ingredients (APIs).[1] However, its high reactivity—specifically its susceptibility to rapid hydrolysis—renders standard purity assays like HPLC-UV insufficient for determining bulk composition.
This guide benchmarks Elemental Analysis (EA) against alternative characterization methods. While modern spectroscopic techniques (NMR, MS) identify molecular structure, Combustion Analysis (CHN/Halogen) remains the only self-validating method to confirm bulk purity and elemental stoichiometry free from moisture degradation.
Theoretical Benchmarks: The Sensitivity of C/H Ratios
The primary impurity in any acid chloride sample is its corresponding carboxylic acid, formed via reaction with atmospheric moisture. For this compound, the hydrolysis product is 2,5-Difluorophenylacetic acid .
A distinct advantage of EA is the significant shift in Carbon and Hydrogen mass percentages between the pure chloride and the hydrolyzed acid. This "Delta" (
Table 1: Theoretical Elemental Composition Benchmarks
| Element | Target: Acid Chloride (C₈H₅ClF₂O) | Impurity: Hydrolyzed Acid (C₈H₆F₂O₂) | The Delta ( |
| Carbon (%C) | 50.42% | 55.82% | +5.40% (Significant) |
| Hydrogen (%H) | 2.64% | 3.51% | +0.87% (Detectable) |
| Chlorine (%Cl) | 18.60% | 0.00% | -18.60% (Definitive) |
| Fluorine (%F) | 19.94% | 22.08% | +2.14% |
Insight: A Carbon value deviating toward 55% is a diagnostic indicator of bulk hydrolysis. A pure sample must fall within the industry standard of ±0.4% of the theoretical value (i.e., %C range: 50.02% – 50.82%).
Comparative Analysis: EA vs. Alternative Methods
Why choose Elemental Analysis over seemingly faster modern techniques? The following comparison evaluates the "Product Performance" of the analytical method itself when applied to moisture-sensitive acid chlorides.
Table 2: Analytical Method Performance Matrix
| Feature | Elemental Analysis (Combustion) | qNMR (Quantitative NMR) | HPLC-UV | GC-MS |
| Primary Detection | Bulk Elemental Mass % | Proton/Fluorine Integration | Chromophore Absorbance | Volatile Ion Fragments |
| Moisture Sensitivity | High (Requires encapsulation) | Medium (Solvent effects) | Critical Failure (Hydrolyzes on column) | Low (Injector pyrolysis) |
| Inorganic Detection | Yes (Ash/Residue) | No (Invisible) | No | No |
| Solvent Trapping | Yes (Deviates %C) | Yes (Distinct peaks) | No (Elutes in void) | Yes (Solvent peak) |
| Suitability | Gold Standard for Bulk Purity | Excellent for Identity/Structure | Poor for Acid Chlorides | Good for volatile impurities |
Expert Insight: HPLC is often unsuitable for this compound because the compound reacts with the water/methanol often used in mobile phases, converting it to the acid or ester during analysis, leading to false purity data. EA measures the sample as is, provided it is handled correctly.
Experimental Protocol: The "Cold-Seal" Technique
To achieve the theoretical benchmarks listed in Table 1, the sample must be protected from atmospheric moisture during the weighing process. The following protocol ensures data integrity.
Materials Required
-
Sample: this compound (Liquid/Low-melting solid).
-
Capsules: Pre-tared Tin (Sn) capsules (for liquids) or Silver (Ag) capsules (if Chlorine analysis is simultaneous).
-
Environment: Glove box (N₂/Ar) or Nitrogen-flushed glove bag.
-
Sealing: Cold-welding capsule press.
Step-by-Step Workflow
-
Environment Prep: Purge the weighing chamber with dry Nitrogen or Argon. Humidity must be <10%.
-
Tare: Place an empty, open tin capsule on the microbalance. Record weight (
). -
Loading: Using a micro-syringe or glass capillary, introduce 1.5 – 2.5 mg of the liquid acid chloride into the capsule.
-
Caution: Do not touch the outer walls of the capsule.
-
-
Cold Welding: Immediately crimp the capsule using a mechanical press. This creates a "cold weld," hermetically sealing the liquid inside.
-
Validation: Ensure no liquid leaks when the capsule is gently compressed.
-
-
Weighing: Record the final weight (
). Calculate Sample Mass ( ). -
Combustion: Introduce the sealed capsule into the combustion reactor (900°C+) immediately.
Visualization: Purity Validation Logic
The following diagram illustrates the decision-making process for validating the reagent using the benchmarks established above.
Figure 1: Decision logic for validating this compound purity via Elemental Analysis.
References
-
Sigma-Aldrich. (2,5-Difluorophenyl)acetyl chloride Product Information. Retrieved from
-
National Institutes of Health (NIH) - PubChem. this compound (Compound Summary). Retrieved from
- Royal Society of Chemistry.Elemental Analysis in Organic Synthesis: A Guide to Best Practices. (General reference for EA standards).
-
ChemicalBook. CAS 157033-23-3 Data Sheet. Retrieved from
(Note: While specific "Brand A vs Brand B" data is proprietary, the theoretical benchmarks provided in Table 1 are universal constants derived from atomic weights and valid for all suppliers.)
Sources
Safety Operating Guide
Personal protective equipment for handling 2,5-Difluorophenylacetyl chloride
CAS: 157033-23-3 | Formula:
Executive Hazard Analysis
The Immediate Threat: Hydrolytic Instability As a Senior Application Scientist, I must clarify that the primary danger of 2,5-Difluorophenylacetyl chloride is not merely its toxicity, but its violent reactivity with moisture.[1][2] Like most acyl chlorides, this compound undergoes rapid hydrolysis upon contact with water or humid air, liberating hydrogen chloride (HCl) gas and 2,5-difluorophenylacetic acid .[1][2]
[1][2]This reaction is exothermic.[3] In a closed system, this generates pressure capable of rupturing glassware. On human tissue, it results in a dual-mechanism injury: thermal burns from the reaction heat and chemical burns from the generated hydrochloric acid.[1]
Critical H-Codes:
-
H335: May cause respiratory irritation (Lachrymator).[8]
Personal Protective Equipment (PPE) Matrix
Standard "lab safety" advice often fails because it treats all chemicals as generic liquids. For acid chlorides, permeation dynamics change the requirements.
A. Hand Protection: The "Nitrile Trap"
Do not rely solely on standard disposable nitrile gloves. Low-molecular-weight halogenated compounds can permeate standard 4-mil nitrile gloves in <5 minutes.[1] Once inside, the occlusive environment of the glove traps the chemical against the skin, accelerating burns.[2]
| Glove Type | Material | Breakthrough Time | Recommendation |
| Primary Layer | Laminate Film (Silver Shield / Barrier) | >480 min | MANDATORY for synthesis/transfer. |
| Outer Layer | Standard Nitrile (5-8 mil) | <10 min | Use over laminate for dexterity/grip only.[1] |
| Prohibited | Latex / Vinyl | Immediate | DO NOT USE. |
B. Ocular & Face Protection[4][5][6][7][8][9][10][11]
-
Requirement: Chemical Splash Goggles (indirectly vented) AND a Face Shield (8-inch minimum).[1]
-
Reasoning: Safety glasses leave gaps. Acid chloride vapors are lachrymators (tear-inducing).[1] If a splash occurs, vapors will bypass glasses, causing blepharospasm (involuntary eye closure), blinding you during the critical wash-down phase.[1][2]
C. Respiratory Protection[1][4][12]
-
Primary Control: All operations must occur within a certified chemical fume hood.
-
Secondary (Spill/Emergency): Full-face respirator with Acid Gas (Yellow/E) or Multi-Gas (Olive/ABEK) cartridges.[1]
-
Note: N95/P100 particulate filters offer zero protection against HCl vapors.
-
PPE Selection Logic (Visualization)
Caption: Decision logic for PPE selection highlighting failure points of standard lab gear against acid chlorides.
Operational Protocols
A. Preparation & Setup[3][9][10][11]
-
Glassware Drying: All glassware must be oven-dried (
) or flame-dried under vacuum.[1] Even trace moisture on glass walls will cause the reagent to cloud and release HCl. -
Trap Setup: Connect the reaction vessel vent to an oil bubbler, followed by a scrubber trap containing 10% NaOH or saturated
. This neutralizes the evolved HCl gas.
B. Transfer Technique
-
Avoid Pouring: Pouring creates a large surface area for reaction with atmospheric moisture.
-
Cannula/Syringe Transfer: Use a glass syringe with a Teflon-tipped plunger or a cannula technique under positive Nitrogen/Argon pressure.[1]
-
Needle Selection: Use wide-bore needles (18G or larger) to prevent clogging if any hydrolysis solids form.[1]
C. The "Self-Validating" Disposal System
Do not simply pour waste into the organic solvent drum. Unquenched acid chlorides can pressurize waste drums, leading to explosions.
Quenching Protocol (The "Alkaline Slurry" Method):
-
Prepare: Create a slurry of ice and saturated Sodium Bicarbonate (
) in a large beaker. -
Dilute: Dilute the residual acid chloride in a non-reactive solvent (e.g., Toluene or Dichloromethane).
-
Add: Slowly add the acid chloride solution to the ice slurry (never the reverse).
-
Validate: Test pH. It should remain neutral/basic. If acidic, add more base.
-
Dispose: Once evolution of
gas ceases and ice melts, the aqueous layer contains the neutralized salt (2,5-difluorophenylacetate) and can be disposed of as aqueous waste (check local regulations).
Emergency Response Workflow
Caption: Immediate action steps for dermal or ocular exposure. Speed of flushing is the critical variable.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Sources
- 1. 141060-00-6|2,4-Difluorophenylacetyl chloride|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. orgsyn.org [orgsyn.org]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
